Avutometinib potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
946128-90-1 |
|---|---|
Molecular Formula |
C21H17FKN5O5S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
potassium [3-fluoro-4-[(4-methyl-2-oxo-7-pyrimidin-2-yloxychromen-3-yl)methyl]-2-pyridinyl]-(methylsulfamoyl)azanide |
InChI |
InChI=1S/C21H17FN5O5S.K/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2;/h3-9,11,23H,10H2,1-2H3;/q-1;+1 |
InChI Key |
KYKJFDDJHVJFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)[N-]S(=O)(=O)NC)F.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Attack: Avutometinib's Mechanism of Action in KRAS-Mutant Cells
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Avutometinib, a novel small molecule inhibitor, is at the forefront of targeted therapies for KRAS-mutant cancers. Its unique mechanism as a "RAF/MEK clamp" offers a distinct advantage over conventional MEK inhibitors. This technical guide delves into the core mechanism of action of avutometinib in KRAS-mutant cells, with a particular focus on its synergistic combination with the FAK inhibitor, defactinib, to overcome adaptive resistance.
Core Mechanism: The RAF/MEK Clamp
In KRAS-mutant cancer cells, the RAS/RAF/MEK/ERK (MAPK) signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival.[1][2] Avutometinib functions as a dual inhibitor, targeting this pathway at two critical nodes: RAF and MEK.[3] Unlike traditional MEK inhibitors that only block the kinase activity of MEK, avutometinib also prevents the phosphorylation of MEK by RAF.[4] It achieves this by inducing the formation of an inactive complex between RAF and MEK, effectively "clamping" them together and preventing the downstream signaling cascade.[5] This dual inhibition leads to a more complete and durable suppression of the MAPK pathway.[6]
Overcoming Resistance: The Role of FAK Inhibition
A significant challenge in targeting the MAPK pathway is the development of adaptive resistance.[7] When MEK is inhibited, cancer cells can activate alternative survival pathways. One key mechanism of resistance is the activation of Focal Adhesion Kinase (FAK).[7][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[9] Its upregulation in response to MEK inhibition allows cancer cells to bypass the MAPK blockade and continue to proliferate.[9][10]
The combination of avutometinib with a FAK inhibitor, such as defactinib, provides a powerful two-pronged attack.[8] While avutometinib shuts down the primary MAPK signaling pathway, defactinib simultaneously blocks the FAK-mediated escape route.[8][9] This dual blockade has been shown to be more effective than either agent alone in preclinical models and has demonstrated significant clinical activity in patients with KRAS-mutant cancers.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of avutometinib, primarily in combination with defactinib.
Table 1: Clinical Efficacy of Avutometinib in Combination with Defactinib (RAMP 201 Trial)
| Outcome Measure | All Patients | KRAS-Mutant | KRAS Wild-Type |
| Overall Response Rate (ORR) | 31%[6][12] | 44%[12] | 17%[12] |
| Complete Response (CR) | 2%[8] | 4%[8] | 0% |
| Partial Response (PR) | 29%[8] | 40%[8] | 17%[8] |
| Stable Disease (SD) | 57%[8] | - | - |
| Progressive Disease (PD) | 8%[8] | - | - |
| Median Duration of Response (DOR) | 31.1 months[4][11] | - | - |
| Median Progression-Free Survival (PFS) | 12.9 months[11] | 22.0 months[11] | 12.8 months[11] |
Table 2: Preclinical Efficacy of Avutometinib
| Assay | Cell/Model Type | Metric | Avutometinib Alone | Avutometinib + FAK Inhibitor |
| 3D Proliferation Assay | LGSOC Organoid | Combination Index | - | 0.53 (Synergistic)[2] |
| In Vivo Tumor Growth | KRAS G12V CRC PDX | Tumor Regression | 11% (1/6 mice)[13] | >40% (5/6 mice)[14][13] |
| In Vivo Tumor Growth | KRAS G12D CRC PDX | Tumor Regression | 17% (1/6 mice)[14][13] | 13-18% (2/6 mice)[14][13] |
| Western Blot | LGSOC PDX | pERK Reduction | Significant | More significant than avutometinib alone (p=0.0003)[2] |
| Western Blot | LGSOC PDX | pFAK Reduction | - | Significant (p=0.0172)[2] |
| Cell Viability | Endometrial Cancer Cell Lines | IC50 | 0.3 ± 0.1 µM to 7.5 ± 1.2 µM | - |
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK) and FAK (p-FAK)
This protocol is a representative methodology for assessing the inhibition of MAPK and FAK signaling pathways.
-
Cell Lysis:
-
Treat KRAS-mutant cancer cells with avutometinib, defactinib, or the combination at desired concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204), total ERK, p-FAK (e.g., Tyr397), and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of avutometinib in a preclinical setting.
-
Animal Model:
-
Utilize immunodeficient mice (e.g., nude or SCID).
-
Implant KRAS-mutant cancer cells subcutaneously or orthotopically.
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, avutometinib, defactinib, combination).
-
Administer drugs via oral gavage at the specified doses and schedule (e.g., twice weekly for avutometinib, twice daily for defactinib).
-
-
Tumor Measurement and Analysis:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Avutometinib's dual inhibition of RAF/MEK and defactinib's FAK blockade.
Caption: Preclinical experimental workflow for evaluating avutometinib.
References
- 1. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology | Verastem, Inc. [investor.verastem.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]
- 13. researchgate.net [researchgate.net]
- 14. Validate User [aacrjournals.org]
Avutometinib: A Technical Guide to its Dual RAF/MEK Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Avutometinib (also known as VS-6766) is a pioneering small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK signaling cascade, a critical pathway frequently dysregulated in human cancers. Unlike traditional inhibitors that target a single kinase, Avutometinib functions as a "RAF/MEK clamp," exerting a dual inhibitory effect that offers a more profound and durable blockade of the pathway. This technical guide elucidates the core mechanism of Avutometinib, presents key quantitative data from preclinical and clinical studies, and details the experimental protocols used to characterize its activity.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, translating extracellular cues into intracellular responses that govern cell proliferation, differentiation, and survival.[1][2] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, fueling uncontrolled tumor growth.[3][4] Avutometinib is designed to interrupt this aberrant signaling.
The "RAF/MEK Clamp": Avutometinib's Core Mechanism
Avutometinib's distinction lies in its ability to simultaneously inhibit both RAF and MEK activity through a unique allosteric mechanism.[5][6] This dual action prevents the compensatory feedback loops that often limit the efficacy of single-target MEK inhibitors.[7][8]
The mechanism can be dissected into two key functions:
-
Direct MEK Inhibition : Avutometinib binds directly to MEK1, allosterically inhibiting its kinase activity.[6][9]
-
Indirect RAF Inhibition : By binding to MEK, Avutometinib induces and stabilizes a dominant-negative, inactive RAF-MEK complex.[7][10][11] This "clamp" sequesters RAF (including ARAF, BRAF, and CRAF) and prevents it from phosphorylating and activating MEK.[12][13] This unique action effectively makes MEK a dominant-negative inhibitor of RAF.[12]
This dual blockade leads to a more complete and sustained inhibition of ERK signaling compared to agents that only target MEK.[9]
Overcoming Resistance: Combination with FAK Inhibition
A key mechanism of resistance to MAPK pathway inhibitors is the compensatory activation of parallel signaling pathways, notably through Focal Adhesion Kinase (FAK).[7][14] Treatment with Avutometinib can increase levels of phosphorylated FAK.[10][11] To counteract this escape mechanism, Avutometinib is often co-administered with Defactinib, a FAK inhibitor. This combination blocks both the primary MAPK driver pathway and the FAK-mediated resistance pathway, leading to synergistic anti-tumor activity and more durable responses.[13][14][15]
Quantitative Data
The potency of Avutometinib has been quantified against key kinases in the MAPK pathway and in various cancer cell lines.
| Target Kinase / Cell Line | Mutation Status | IC₅₀ (nM) | Reference |
| Kinase Assays | |||
| BRAFV600E | V600E Mutant | 8.2 | [6][12] |
| BRAF (Wild-Type) | Wild-Type | 19 / 190 | [6][12] |
| CRAF | Wild-Type | 56 | [6][9][12] |
| MEK1 | Wild-Type | 160 | [6][9][12] |
| Cell Growth Assays | |||
| SK-MEL-28 | BRAF V600E | 65 | [12] |
| SK-MEL-2 | NRAS Mutant | 28 | [12] |
| MIAPaCa-2 | KRAS Mutant | 40 | [12] |
| HCT116 | KRAS Mutant | 46 | [12] |
| SW480 | KRAS Mutant | 277 | [12] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
The combination of Avutometinib and Defactinib has shown significant clinical activity in patients with recurrent LGSOC.
| Efficacy Endpoint | Overall Population | KRAS Mutant | KRAS Wild-Type | Reference |
| Objective Response Rate (ORR) | 31% | 44% | 17% | [16][17] |
| Disease Control Rate (DCR at ≥6 mo) | 61% | 70% | 50% | [16][17] |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months | [17][18] |
| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months | [17][18] |
Data from the Phase 2 RAMP 201 trial. ORR is the percentage of patients whose tumors shrink by a predefined amount. DCR is the percentage of patients who have a complete response, partial response, or stable disease. PFS is the length of time during and after treatment that a patient lives with the disease without it getting worse.
Experimental Protocols
This protocol is used to determine the IC₅₀ of Avutometinib in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT116, SK-MEL-28) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of Avutometinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, a cell viability reagent, such as WST-8 from a Cell Counting Kit-8, is added to each well.[12]
-
Final Incubation: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a multiwell spectrophotometer (ELISA reader) at a wavelength of 450 nm.[12]
-
Analysis: Absorbance values are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.
This protocol is used to confirm that Avutometinib inhibits the phosphorylation of its downstream targets, MEK and ERK.
Methodology:
-
Cell Treatment: Cancer cells are grown to ~70-80% confluency and then treated with Avutometinib or a vehicle control for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.[15] A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is washed and incubated with a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities for phosphorylated proteins are normalized to their respective total protein levels to determine the degree of pathway inhibition.
This protocol evaluates the anti-tumor efficacy of Avutometinib in a living organism.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Avutometinib alone, Defactinib alone, Avutometinib + Defactinib). The drugs are administered, typically by oral gavage, according to a predetermined dose and schedule (e.g., daily or twice weekly).[15]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Survival can also be monitored as a primary endpoint.
-
Analysis: Tumor growth curves are plotted for each group to assess treatment efficacy. Statistical analyses are performed to compare the anti-tumor activity between treatment arms.[15] At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot) to confirm target engagement in vivo.[6]
References
- 1. What is Avutometinib used for? [synapse.patsnap.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RAF and MEK Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. verastem.com [verastem.com]
- 8. Verastem Oncology Announces Design for Confirmatory Trial of Avutometinib and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer - BioSpace [biospace.com]
- 9. Avutometinib (RO 5126766, CH5126766)| Raf/MEK inhibitor | Probechem Biochemicals [probechem.com]
- 10. drugs.com [drugs.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nottheseovaries.org [nottheseovaries.org]
- 15. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology [businesswire.com]
- 17. targetedonc.com [targetedonc.com]
- 18. cancernetwork.com [cancernetwork.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Avutometinib Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib potassium, also known as VS-6766 and formerly RO5126766, is a novel, orally bioavailable small molecule that functions as a dual inhibitor of RAF and MEK kinases. It is a first-in-class "RAF/MEK clamp" that uniquely induces the formation of inactive RAF/MEK complexes, thereby preventing MEK phosphorylation by ARAF, BRAF, and CRAF. This mechanism of action leads to a more profound and sustained inhibition of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various human cancers and plays a critical role in tumor cell proliferation, differentiation, and survival. Avutometinib is often co-administered with the focal adhesion kinase (FAK) inhibitor defactinib, a combination designed to overcome the adaptive resistance mediated by FAK activation upon RAF/MEK inhibition. This combination therapy has received accelerated approval for the treatment of adult patients with recurrent low-grade serous ovarian cancer (LGSOC) harboring a KRAS mutation.
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from key clinical trial data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Pharmacokinetics
The pharmacokinetic profile of avutometinib has been characterized in several clinical studies, demonstrating predictable absorption, distribution, metabolism, and excretion.
Absorption and Distribution
Following oral administration, avutometinib reaches maximum plasma concentration (Cmax) within 1 to 2 hours. The drug exhibits a long terminal half-life of approximately 60 hours. In a Phase I study in Japanese patients with advanced solid tumors, the plasma half-life ranged from 45.8 to 93.7 hours, with steady-state concentrations achieved by day 8 of continuous daily dosing.
| Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Patients with solid tumors |
| Terminal Half-Life (t½) | ~60 hours | Patients with solid tumors |
| 45.8 - 93.7 hours | Japanese patients with advanced solid tumors |
Metabolism and Excretion
Avutometinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. DrugBank information indicates an apparent oral clearance of 0.3 L/h.
Experimental Protocols: Pharmacokinetic Analysis
Blood Sampling and Processing: In the first-in-human Phase I study of avutometinib (RO5126766), pharmacokinetic (PK) and pharmacodynamic (PD) samples from peripheral blood mononuclear cells (PBMCs) were collected after a single run-in dose and on day 15 of the first cycle. For a typical non-compartmental analysis (NCA), blood samples are collected from subjects at regular intervals following drug administration to measure the drug concentration in plasma.
Bioanalytical Method: While the specific bioanalytical method for avutometinib is not detailed in the provided search results, such analyses are typically performed using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods to ensure sensitivity and specificity for the parent drug and its metabolites in plasma.
Non-Compartmental Analysis (NCA): Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA). This method does not rely on assumptions about body compartments and uses algebraic equations to estimate key PK parameters.
-
Cmax and Tmax: Determined directly from the observed plasma concentration-time data.
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule. AUC from time zero to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞) are determined.
-
Terminal Half-Life (t½): Calculated from the terminal elimination rate constant (ke), which is estimated from the log-linear decline phase of the plasma concentration-time curve.
-
Apparent Oral Clearance (CL/F): Calculated as Dose/AUC(0-∞).
Software: Pharmacokinetic analysis is typically performed using specialized software such as Phoenix® WinNonlin®.
Caption: Avutometinib's dual inhibition of RAF and MEK.
Pharmacodynamics
Avutometinib's pharmacodynamic effects are directly linked to its mechanism of action, resulting in the potent inhibition of the MAPK signaling pathway.
Target Engagement and Pathway Inhibition
The primary pharmacodynamic effect of avutometinib is the reduction of phosphorylated ERK (pERK), a key downstream effector in the MAPK pathway. The first-in-human Phase I study demonstrated that avutometinib treatment leads to reduced ERK phosphorylation in tumor tissue. In Japanese patients, the inhibitory effects on both pERK and pMEK in PBMCs were shown to be dose-dependent.
The FRAME Phase I trial further elucidated the pharmacodynamic effects of avutometinib in combination with defactinib. This study involved serial tumor biopsies to assess target engagement.
| Biomarker | Change Observed | Tissue |
| pMEK | Reduced | Flash-frozen tumor tissue |
| pERK | Reduced | Flash-frozen tumor tissue |
| pFAK | Reduced (with defactinib) | Tumor tissue (via IHC) |
Clinical Efficacy
The clinical pharmacodynamics of avutometinib, particularly in combination with defactinib, have been demonstrated in the RAMP 201 Phase II trial in patients with recurrent low-grade serous ovarian cancer.
| Endpoint | All Patients | KRAS-mutant | KRAS wild-type |
| Overall Response Rate (ORR) | 45% | 62% | 29% |
| Median Duration of Response (DOR) | Not Reached | Not Reached | Not Reached |
| Median Progression-Free Survival (PFS) | 13.0 months | 22.2 months | 10.9 months |
Experimental Protocols: Pharmacodynamic Analysis
Tumor Biopsy and Processing: As described in the FRAME trial protocol, pharmacodynamic evaluation involves the collection of tumor biopsies at baseline and on-treatment. For the analysis of phosphorylated proteins, biopsies are flash-frozen to preserve the phosphoproteome.
Immunohistochemistry (IHC) for pFAK:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated FAK.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target.
-
Scoring: The staining intensity and percentage of positive tumor cells are scored by a pathologist.
Antibody Bead-Based Assays for pMEK and pERK: While the specific commercial assay kits were not detailed, these assays generally follow a similar principle to a sandwich ELISA but are performed on microspheres (beads).
-
Lysate Preparation: Flash-frozen tumor tissue is homogenized and lysed to extract proteins.
-
Bead Conjugation: Microspheres are conjugated with a capture antibody specific for total MEK or ERK.
-
Incubation: The protein lysate is incubated with the antibody-conjugated beads.
-
Detection: A detection antibody specific for the phosphorylated form of the target protein (pMEK or pERK), often labeled with a fluorophore, is added.
-
Flow Cytometry: The beads are analyzed on a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of phosphorylated protein.
Caption: Synergistic inhibition by Avutometinib and Defactinib.
Conclusion
This compound represents a significant advancement in the targeted therapy of RAS/MAPK pathway-driven cancers. Its unique mechanism as a RAF/MEK clamp results in profound and durable inhibition of this key oncogenic signaling cascade. The pharmacokinetic profile of avutometinib is characterized by rapid absorption and a long terminal half-life, supporting intermittent dosing schedules. Its pharmacodynamic effects, demonstrated by the robust suppression of pERK in tumor tissues, correlate with its clinical activity. The combination of avutometinib with the FAK inhibitor defactinib has shown promising efficacy, particularly in KRAS-mutated low-grade serous ovarian cancer, by simultaneously targeting a key resistance mechanism. The detailed understanding of the pharmacokinetics and pharmacodynamics of avutometinib is crucial for the continued development and optimal clinical application of this novel anti-cancer agent. Further research will continue to refine its therapeutic applications and explore its potential in other cancer types with dysregulated MAPK signaling.
Caption: Pharmacokinetic analysis workflow.
Caption: Pharmacodynamic analysis workflow.
In Vitro Kinase Assay Profile of Avutometinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avutometinib (also known as VS-6766) is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both RAF and MEK kinases within the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Avutometinib's distinct mechanism, which involves the formation of a stable, inactive RAF/MEK complex, offers a potent and durable inhibition of downstream signaling.[4] This technical guide provides a comprehensive overview of the in vitro kinase assay profile of Avutometinib, detailing its inhibitory activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways and experimental workflows.
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a pivotal pathway in oncology, with mutations in key components such as KRAS and BRAF driving tumorigenesis in a wide range of cancers.[1] Avutometinib has emerged as a promising therapeutic agent that simultaneously targets two key nodes in this pathway: RAF and MEK kinases.[5] Unlike conventional MEK inhibitors that can lead to feedback activation of RAF, Avutometinib stabilizes the RAF-MEK complex in an inactive conformation, thereby preventing MEK phosphorylation by RAF and subsequent downstream signaling.[3][4] This dual inhibitory action results in a more profound and sustained suppression of the MAPK pathway. This guide summarizes the key in vitro biochemical data for Avutometinib and provides detailed methodologies for its assessment.
Quantitative Kinase Inhibition Profile
The inhibitory potency of Avutometinib against key kinases in the MAPK pathway has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.
| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |
| BRAF (V600E) | Biochemical | IC50 | 8.2 | [6] |
| BRAF (wild-type) | Biochemical | IC50 | 19 | [6][7] |
| CRAF | Biochemical | IC50 | 56 | [6] |
| MEK1 | Biochemical | IC50 | 160 | [6][7] |
| MEK1 | Binding Assay | Kd | 2.9 | [4] |
| MEK2 | Binding Assay | Kd | 13 | [4] |
Signaling Pathway and Mechanism of Action
Avutometinib exerts its function by targeting the core of the RAS/RAF/MEK/ERK pathway. The diagram below illustrates the canonical signaling cascade and the points of inhibition by Avutometinib.
Caption: Avutometinib's mechanism in the RAF/MEK/ERK pathway.
Experimental Protocols
The following sections detail the methodologies for key in vitro kinase assays used to characterize Avutometinib.
RAF Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of Avutometinib to inhibit the phosphorylation of MEK1 by RAF kinases.
Experimental Workflow:
Caption: Workflow for the RAF Kinase Inhibition TR-FRET Assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant RAF enzymes (BRAF, BRAF V600E, or CRAF) and inactive MEK1 (as a substrate) are diluted in kinase assay buffer. A serial dilution of Avutometinib is prepared.
-
Kinase Reaction: The RAF enzyme, inactive MEK1 substrate, and Avutometinib (or vehicle control) are combined in a microplate well.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature to allow for phosphorylation.
-
Detection: A solution containing a Europium-labeled antibody specific for phosphorylated MEK1/2 (pSer218/222) and an allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His) is added to the wells.
-
Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible microplate reader. The ratio of the emission signal from the acceptor (APC) to the donor (Europium) is calculated, which is proportional to the amount of phosphorylated MEK1.
-
Data Analysis: The TR-FRET signal is plotted against the concentration of Avutometinib to determine the IC50 value.[6]
MEK1 Kinase Inhibition Assay (Coupled Assay with Fluorescence Polarization)
This assay measures the ability of Avutometinib to inhibit the phosphorylation of a peptide substrate by ERK2, in a reaction coupled to the activity of MEK1.
Experimental Workflow:
Caption: Workflow for the MEK1 Kinase Inhibition Coupled Assay.
Detailed Methodology:
-
Reagent Preparation: Active MEK1, inactive ERK2, and a fluorescently labeled peptide substrate (e.g., FAM-Erktide) are prepared in a suitable assay buffer. A serial dilution of Avutometinib is also prepared.
-
Kinase Reaction: Active MEK1, inactive ERK2, and Avutometinib (or vehicle) are combined in a microplate.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and the fluorescent peptide substrate. The plate is incubated to allow MEK1 to phosphorylate and activate ERK2, which then phosphorylates the peptide substrate.
-
Detection: An IMAP (Immobilized Metal Affinity-based Phosphorescence) binding reagent is added. This reagent binds to the phosphorylated peptide, causing a change in its molecular weight and tumbling rate.
-
Signal Measurement: The fluorescence polarization of the sample is measured. An increase in polarization indicates phosphorylation of the peptide substrate.
-
Data Analysis: The fluorescence polarization signal is plotted against the concentration of Avutometinib to calculate the IC50 value.[6]
Conclusion
The in vitro kinase assay profile of Avutometinib demonstrates its potent and dual inhibitory activity against key components of the RAS/RAF/MEK/ERK pathway. Its unique mechanism of stabilizing an inactive RAF/MEK complex distinguishes it from other MEK inhibitors and provides a strong rationale for its clinical development in cancers with MAPK pathway alterations. The detailed experimental protocols provided herein serve as a guide for researchers in the field of kinase drug discovery to further investigate and characterize similar inhibitors.
References
- 1. verastem.com [verastem.com]
- 2. verastem.com [verastem.com]
- 3. onclive.com [onclive.com]
- 4. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO5126766(CH5126766) | CAS:946128-88-7 | Raf/MEK dual inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Avutometinib's Dual-Action Mechanism on BRAF and CRAF Kinases: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of avutometinib (formerly VS-6766), a first-in-class small molecule inhibitor, and its distinct mechanism of action on the BRAF and CRAF kinases within the MAPK signaling pathway. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key preclinical data, outlines experimental methodologies, and visually represents the molecular interactions and experimental procedures.
Introduction: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates normal cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous cancers, leading to uncontrolled cell growth.[2] Avutometinib is an oral, potent, and selective RAF/MEK clamp designed to inhibit this pathway through a novel dual-action mechanism.[3][4] Unlike traditional MEK-only inhibitors, avutometinib simultaneously targets MEK kinase activity and prevents the compensatory reactivation of MEK by upstream RAF kinases, including BRAF and CRAF.[2]
A Differentiated Mechanism of Action: The RAF/MEK Clamp
Avutometinib's unique "RAF/MEK clamp" mechanism addresses a key limitation of MEK-only inhibitors, which can trigger a feedback loop leading to paradoxical RAF-mediated reactivation of MEK.[3] Avutometinib functions in two distinct ways:
-
Allosteric Inhibition of MEK: It binds to the MEK1/2 enzymes, inhibiting their kinase activity and preventing the phosphorylation of downstream ERK1/2.[5][6]
-
Formation of Inactive RAF/MEK Complexes: It stabilizes the formation of a dominant-negative RAF/MEK complex. This action traps BRAF and CRAF in an inactive state, preventing them from phosphorylating MEK.[1][3]
This dual mechanism leads to a more profound and sustained inhibition of the MAPK pathway, overcoming the adaptive resistance often observed with other targeted agents.[2]
Quantitative Data: Potency Against BRAF and CRAF
Biochemical assays have been employed to determine the half-maximal inhibitory concentration (IC50) of avutometinib against various kinases in the MAPK pathway. The data clearly demonstrates its potent activity against both wild-type and mutated BRAF, as well as CRAF.
| Kinase Target | IC50 (nM) |
| BRAF (wild-type) | 19 - 190 |
| BRAF V600E | 8.2 |
| CRAF (RAF-1) | 56 |
| MEK1 | 160 |
| Table 1: Avutometinib IC50 values for key MAPK pathway kinases. Data compiled from multiple cell-free kinase assays.[5][6][7] |
Experimental Protocols
The following methodologies are central to characterizing the activity of avutometinib.
RAF Kinase Inhibition Assay (In Vitro)
This biochemical assay quantifies the ability of avutometinib to inhibit RAF-mediated phosphorylation of MEK.
-
Objective: To determine the IC50 value of avutometinib against BRAF and CRAF kinases.
-
Methodology:
-
Reagents: Recombinant human RAF proteins (e.g., BRAF, BRAF V600E, CRAF), inactive substrate (e.g., K97R mutant MEK1), ATP, and the test compound (avutometinib) at various concentrations.[6]
-
Reaction: The RAF kinase, inactive MEK1 substrate, and avutometinib are incubated together in an appropriate kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection: The level of MEK phosphorylation (at Ser218/222) is quantified. This is commonly performed using a time-resolved fluorescence (TRF) assay with a Europium-labeled anti-phospho-MEK antibody.[6]
-
Analysis: The fluorescence signal is measured, and the percentage of inhibition at each avutometinib concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This cell-based assay measures the effect of avutometinib on the growth of cancer cell lines.
-
Objective: To determine the IC50 value for growth inhibition in cancer cells with known MAPK pathway mutations.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., melanoma, colorectal, pancreatic) are seeded in 96-well plates and allowed to adhere.[8]
-
Treatment: Cells are treated with serial dilutions of avutometinib or a vehicle control (DMSO) and incubated for a period of 72 to 120 hours.[6][8]
-
Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay. A common method is the Cell Counting Kit-8 (CCK-8) or MTT assay, where a reagent (WST-8 or MTT) is converted into a colored formazan product by metabolically active cells.[6]
-
Analysis: The absorbance is measured using a microplate reader. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 is determined.
-
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway within cells after treatment with avutometinib.
-
Objective: To confirm that avutometinib inhibits the intended signaling pathway in a cellular context by measuring levels of phosphorylated MEK (p-MEK) and ERK (p-ERK).
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with avutometinib for a specified time. Subsequently, the cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading across lanes.[10][11]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The results demonstrate a reduction in p-MEK and p-ERK levels in treated cells compared to controls.[12]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Conclusion
Avutometinib represents a significant advancement in targeting the MAPK pathway. Its unique RAF/MEK clamp mechanism provides a more complete and durable pathway inhibition compared to conventional MEK inhibitors by preventing feedback reactivation. The potent, quantifiable effects on both BRAF and CRAF kinases, validated through rigorous biochemical and cellular assays, underscore its potential as a cornerstone therapy for cancers driven by MAPK pathway aberrations. This guide provides the foundational technical details for researchers and clinicians working to harness the therapeutic potential of this novel agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 3. verastem.com [verastem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of the MEK/ERK and PI3K/AKT pathways prevents pulmonary GVHD suppressing perivenulitis and bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Avutometinib in Pancreatic Cancer Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a grim 5-year survival rate.[1] A key molecular hallmark of PDAC is the near-ubiquitous presence of activating mutations in the KRAS oncogene, occurring in over 90% of cases.[2][3] These mutations lead to constitutive activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical cascade that drives tumor cell proliferation and survival.[4] Consequently, targeting this pathway has been a major focus of therapeutic development. Avutometinib (also known as VS-6766) is a first-in-class small molecule inhibitor with a unique mechanism of action, positioning it as a potential backbone of therapy for KRAS-driven cancers like PDAC.[5][6] This document provides a comprehensive technical overview of the preclinical studies evaluating avutometinib in various pancreatic cancer models.
Mechanism of Action of Avutometinib: The RAF/MEK Clamp
Unlike traditional MEK-only inhibitors, which can lead to compensatory reactivation of MEK signaling, avutometinib functions as a dual RAF/MEK clamp .[5][7] It allosterically inhibits MEK kinase activity while also binding to MEK in a way that promotes the formation of a dominant-negative, inactive complex with RAF proteins (ARAF, BRAF, and CRAF).[4][5][8] This dual action prevents RAF from phosphorylating and activating MEK, leading to a more complete and durable inhibition of the MAPK pathway.[4][8] This unique mechanism is crucial for overcoming the rapid feedback reactivation that often limits the efficacy of other MEK inhibitors.[5]
Preclinical Combination Therapy Studies
While avutometinib shows single-agent activity, preclinical research has overwhelmingly focused on combination strategies to enhance efficacy and overcome resistance mechanisms in pancreatic cancer models.[2][9]
Combination with KRAS G12D Inhibitors
In KRAS G12D-mutated pancreatic cancer models, combining avutometinib with the specific KRAS G12D inhibitor MRTX1133 has demonstrated significant synergistic effects.[2][10] While avutometinib alone was found to be insufficiently effective in these models, the combination led to marked inhibition of tumor cell growth.[2][9]
Key Findings:
-
Induction of Apoptosis: The combination therapy effectively induces apoptosis (programmed cell death).[2][9] This is achieved by modulating key apoptosis-regulating proteins: upregulating the pro-apoptotic protein BIM while downregulating the anti-apoptotic proteins survivin and Bcl-2.[2]
-
In Vivo Efficacy: In xenograft mouse models of KRAS G12D-mutated pancreatic cancer, the combination of avutometinib and MRTX1133 markedly delayed tumor growth compared to either agent used alone.[2][9]
Combination with FAK Inhibitors and Chemotherapy
A key mechanism of resistance to MAPK pathway inhibition is the compensatory activation of the Focal Adhesion Kinase (FAK) pathway.[5] Preclinical studies have therefore explored the combination of avutometinib with a FAK inhibitor (FAKi), defactinib. This combination has been further enhanced by adding standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).
Key Findings:
-
Dual Blockade: The combination of avutometinib and defactinib blocks both the MAPK and FAK signaling pathways, which are implicated in tumor growth and drug resistance.[11]
-
In Vivo Tumor Regression: In a KRAS/p53 pancreatic cancer mouse model, the dual combination of avutometinib + FAKi led to tumor inhibition and increased survival.[5] Strikingly, the addition of chemotherapy (gemcitabine + paclitaxel) to this dual blockade resulted in significant tumor regression and further improved survival, providing a strong rationale for the ongoing RAMP 205 clinical trial.[5][12][13]
Combination with Autophagy Inhibitors
Inhibition of the MAPK pathway can induce a protective cellular process known as autophagy.[14][15] Pancreatic cancer cells use this "self-eating" mechanism to recycle cellular components and sustain themselves under the stress of therapy.[16][17] Preclinical studies have shown that blocking this survival mechanism can enhance the efficacy of MAPK inhibitors.
Key Findings:
-
Synergistic Cytotoxicity: In KRAS-mutant PDAC cell lines, avutometinib treatment was found to increase autophagic flux.[5] Consequently, combining avutometinib with autophagy inhibitors like chloroquine or apilimod resulted in a synergistic reduction in cancer cell viability.[5][16]
Quantitative Data Summary
The following tables summarize the key outcomes from preclinical studies. Note that specific numerical data like IC50 values are often presented in conference posters and may not be available in published abstracts; the tables reflect the qualitative and semi-quantitative descriptions from the available literature.
Table 1: In Vitro Efficacy of Avutometinib Combinations in PDAC Models
| Combination | Cell Line Type | Key Outcome | Mechanism | Reference(s) |
|---|---|---|---|---|
| Avutometinib + MRTX1133 | KRAS G12D Mutant | Synergistic inhibition of cell growth | Induction of apoptosis via BIM upregulation and survivin/Bcl-2 downregulation | [2],[10],[9] |
| Avutometinib + Autophagy Inhibitors (Chloroquine/Apilimod) | KRAS Mutant | Synergistic reduction in viability | Blockade of protective autophagy induced by MAPK inhibition |[5] |
Table 2: In Vivo Efficacy of Avutometinib Combinations in PDAC Mouse Models
| Combination | Model Type | Key Outcome | Reference(s) |
|---|---|---|---|
| Avutometinib + MRTX1133 | KRAS G12D Xenograft | Marked delay in tumor growth vs. monotherapy | [2],[9] |
| Avutometinib + Defactinib (FAKi) | KRAS/p53 GEMM* | Tumor inhibition and increased survival | [5] |
| Avutometinib + Defactinib + Chemotherapy | KRAS/p53 GEMM* | Tumor regression and further improved survival | [12],[13],[5] |
*GEMM: Genetically Engineered Mouse Model
Experimental Protocols
Detailed protocols are essential for the replication and interpretation of preclinical findings. Below are generalized methodologies based on standard practices in the field and descriptions from the cited literature.
Cell Lines and Culture
Human pancreatic cancer cell lines with known KRAS mutations (e.g., those with G12D mutations) are cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C and 5% CO₂.
In Vitro 3D Proliferation Assays
To better mimic the in vivo tumor environment, 3D proliferation assays are often used.[5]
-
Cell Seeding: Cells are seeded in ultra-low attachment plates to promote spheroid formation.
-
Treatment: After spheroids have formed, they are treated with varying concentrations of avutometinib, the combination agent, or vehicle control.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is measured using a luminescent assay (e.g., CellTiter-Glo® 3D) that quantifies ATP levels.
-
Data Analysis: Dose-response curves are generated to calculate IC50 values (the concentration of drug that inhibits 50% of cell growth). Synergy is calculated using models such as the Bliss independence or Loewe additivity model.
Western Blot Analysis
Western blotting is used to measure changes in protein expression and phosphorylation, confirming the mechanism of action.
-
Protein Extraction: Cells are treated with the drugs for a specified time, then lysed to extract total protein.
-
Electrophoresis & Transfer: Protein lysates are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., p-ERK, total ERK, BIM, survivin, actin) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein levels are quantified relative to a loading control like actin.
In Vivo Xenograft Models
These models are critical for evaluating a drug's anti-tumor activity in a living organism.[18][19]
-
Cell Implantation: Immune-compromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with human pancreatic cancer cells.[18][20] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted, are also used for higher clinical relevance.[10]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, avutometinib alone, combination agent alone, combination therapy).
-
Treatment Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage for avutometinib).[20]
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as a measure of toxicity. Primary endpoints often include tumor growth inhibition (TGI) and overall survival.[19]
Summary and Future Directions
Preclinical studies in pancreatic cancer models have robustly established avutometinib as a promising therapeutic agent, not as a standalone drug, but as the backbone for various combination strategies.[5] Its unique RAF/MEK clamp mechanism provides a more sustained inhibition of the critical MAPK pathway than other MEK inhibitors.[8] Synergistic activity has been demonstrated in combination with KRAS G12D inhibitors, FAK inhibitors, standard chemotherapy, and autophagy inhibitors.[2][5][13] The compelling preclinical data, particularly for the triplet combination of avutometinib, defactinib, and chemotherapy, has directly led to the initiation of clinical trials like RAMP 205, aiming to translate these findings into meaningful benefits for patients with this challenging disease.[3][13] Future preclinical work will likely focus on identifying additional synergistic combinations and elucidating mechanisms of acquired resistance to these novel therapies.
References
- 1. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Avutometinib/defactinib and gemcitabine/nab-paclitaxel combination in first-line metastatic pancreatic ductal adenocarcinoma: Initial safety and efficacy of phase 1b/2 study (RAMP 205). - ASCO [asco.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. verastem.com [verastem.com]
- 6. mskcc.org [mskcc.org]
- 7. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 8. verastem.com [verastem.com]
- 9. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. Autophagy as a therapeutic target in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective autophagy elicited by RAF→MEK→ERK inhibition suggests a treatment strategy for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of Autophagy on Pancreatic Ductal Adenocarcinoma (PDAC) Development - MIT Comparative Media Studies/Writing [cmsw.mit.edu]
- 18. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical immunotherapy studies using an orthotopic pancreatic cancer mouse model. - ASCO [asco.org]
- 20. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for Avutometinib's "Clamping" of the RAF/MEK Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib (also known as VS-6766) is a first-in-class, orally available small molecule inhibitor that has demonstrated significant promise in the treatment of various solid tumors harboring mutations in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] Unlike traditional MEK inhibitors, avutometinib exhibits a unique dual mechanism of action, functioning as a "RAF/MEK clamp." This technical guide provides an in-depth exploration of the molecular basis for this clamping mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Avutometinib potently inhibits the kinase activity of MEK1 and MEK2.[3] Crucially, it also induces the formation of a dominant negative RAF/MEK complex, which prevents the phosphorylation and subsequent activation of MEK by upstream RAF kinases (ARAF, BRAF, and CRAF).[1][4] This dual action effectively shuts down the MAPK signaling cascade, while circumventing the compensatory reactivation of MEK that often limits the efficacy of MEK-only inhibitors.[1]
The RAF/MEK Signaling Pathway and Avutometinib's Point of Intervention
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as KRAS and BRAF, lead to its constitutive activation and uncontrolled cell growth.[5] Avutometinib intervenes at two critical junctures in this pathway.
Figure 1: The RAF/MEK/ERK Signaling Pathway and Avutometinib's Dual Inhibition.
Molecular Mechanism of the "Clamping" Action
The term "clamping" refers to avutometinib's ability to lock RAF and MEK in an inactive, non-signaling complex. This is achieved through a dual-pronged approach:
-
Direct Inhibition of MEK Kinase Activity: Avutometinib binds to MEK1 and MEK2, potently inhibiting their ability to phosphorylate their downstream target, ERK.[3]
-
Induction of a Dominant Negative RAF/MEK Complex: Avutometinib promotes the formation of a stable, inactive complex between RAF and MEK.[1][4] This "dominant negative" complex prevents RAF kinases from phosphorylating and activating MEK, effectively blocking the upstream signal propagation.[4] This mechanism is particularly advantageous as it mitigates the feedback reactivation of RAF that is often observed with MEK-only inhibitors.[1]
Figure 2: Avutometinib's 'Clamping' of the RAF/MEK Complex.
Quantitative Data
The potency of avutometinib has been characterized through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against key kinases in the MAPK pathway are summarized below.
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 8.2 | [Selleck Chemicals] |
| BRAF (wild-type) | 19 | [Selleck Chemicals] |
| CRAF | 56 | [Selleck Chemicals] |
| MEK1 | 160 | [Selleck Chemicals] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular basis of avutometinib's action.
In Vitro Kinase Inhibition Assay
This assay measures the ability of avutometinib to inhibit the phosphorylation of MEK by RAF kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant active RAF kinases (BRAF, BRAF V600E, CRAF)
-
Recombinant inactive MEK1 (as substrate)
-
Avutometinib (serial dilutions)
-
ATP
-
Kinase assay buffer
-
Phospho-MEK specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
-
-
Procedure:
-
In a 96-well plate, add the recombinant RAF kinase, inactive MEK1, and varying concentrations of avutometinib to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect the level of MEK phosphorylation using a phospho-MEK specific antibody. This can be done via ELISA or by running the samples on an SDS-PAGE gel followed by Western blotting.
-
Quantify the signal and calculate the IC50 value of avutometinib for each RAF kinase.
-
Figure 3: Workflow for In Vitro Kinase Inhibition Assay.
Western Blot Analysis of MAPK Pathway Phosphorylation
This method is used to assess the effect of avutometinib on the phosphorylation status of MEK and ERK in cellular contexts.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., HeLa, KRAS-mutant colorectal cancer cell lines) in culture dishes.
-
Once cells reach desired confluency, treat with varying concentrations of avutometinib or vehicle control for a specified duration (e.g., 3 hours).[1]
-
For pathway activation, cells can be stimulated with a growth factor (e.g., EGF) for a short period before harvesting.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of avutometinib required to inhibit the growth of cancer cell lines by 50%.
Methodology:
-
Cell Seeding:
-
Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of avutometinib for a specified period (e.g., 72 hours).
-
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of avutometinib in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant human cancer cell lines or patient-derived xenograft (PDX) models subcutaneously or orthotopically.[6]
-
-
Drug Administration:
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer avutometinib (and/or other agents in combination studies) to the treatment group via a clinically relevant route, such as oral gavage.[6] The control group receives a vehicle.
-
Dosing can be daily or on an intermittent schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Figure 4: General Workflow for In Vivo Xenograft Studies.
Conclusion
Avutometinib's unique "clamping" of the RAF/MEK complex represents a significant advancement in the targeted therapy of MAPK pathway-driven cancers. Its dual mechanism of inhibiting MEK kinase activity and preventing MEK phosphorylation by RAF leads to a more profound and durable suppression of this critical oncogenic signaling pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this novel class of anti-cancer agents. Further structural studies, such as co-crystallography or cryo-electron microscopy of the avutometinib-RAF-MEK complex, will be invaluable in providing a more detailed atomic-level understanding of this unique clamping mechanism.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. A Study of Avutometinib (VS-6766) V. Avutometinib (VS-6766) + Defactinib in Recurrent Low-Grade Serous Ovarian Cancer with and Without a KRAS Mutation [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. SIC50: Determining drug inhibitory concentrations using a vision transformer and an optimized Sobel operator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avutometinib Potassium (CAS: 946128-90-1): A Technical Guide for Drug Development Professionals
Executive Summary
Avutometinib, also known as VS-6766, is a potent and novel small molecule inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1] As a dual RAF/MEK "clamp," it uniquely induces the formation of inactive RAF/MEK complexes, preventing MEK phosphorylation by all RAF isoforms (ARAF, BRAF, and CRAF) and subsequent ERK activation.[2][3] This mechanism offers a more complete shutdown of the pathway compared to conventional MEK-only inhibitors, which can be susceptible to feedback reactivation.[4] Avutometinib has shown significant preclinical anti-proliferative activity across a range of tumor cell lines, particularly those harboring KRAS mutations.[4][5] Clinically, it is most notably being developed in combination with the FAK (Focal Adhesion Kinase) inhibitor defactinib for the treatment of recurrent low-grade serous ovarian cancer (LGSOC), a population where MAPK pathway alterations are common.[6][7] This guide provides an in-depth overview of Avutometinib's properties, mechanism of action, and key experimental data to support ongoing research and development efforts.
Chemical and Physical Properties
Avutometinib potassium is a solid substance intended for research and investigational use.[8] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 946128-90-1 | [3] |
| Molecular Formula | C₂₁H₁₇FKN₅O₅S | [9] |
| Molecular Weight | 509.55 g/mol | [9] |
| Synonyms | VS-6766 potassium, RO5126766 potassium, CH5126766 potassium | [3] |
| Appearance | Solid | [8] |
| Water Solubility | Practically insoluble | [10] |
| DMSO Solubility | ≥ 94 mg/mL (199.38 mM) | [11] |
| pKa | 7.02 | [10] |
Mechanism of Action and Signaling Pathway
Avutometinib is a first-in-class RAF/MEK clamp that allosterically inhibits MAPK pathway signaling.[5] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers through mutations in genes like KRAS and BRAF.[10]
Unlike traditional MEK inhibitors, Avutometinib's dual action provides a more robust blockade. It binds directly to MEK and induces a stable, inactive complex with RAF, thereby preventing RAF from phosphorylating and activating MEK.[5] This "clamping" mechanism is effective against wild-type and mutant forms of BRAF.[5] By inhibiting both MEK kinase activity and the upstream activation of MEK, Avutometinib leads to a profound and sustained decrease in the phosphorylation of ERK (p-ERK), the final kinase in the cascade, ultimately inhibiting tumor cell growth and survival.[11]
Interestingly, treatment with Avutometinib can lead to a compensatory increase in the phosphorylation of Focal Adhesion Kinase (FAK).[10] This feedback activation of FAK is a known resistance mechanism to MAPK pathway inhibition.[1] This finding provides the scientific rationale for combining Avutometinib with a FAK inhibitor, such as defactinib, to create a more durable anti-tumor response.[1]
Preclinical and Clinical Data
In Vitro Activity
Avutometinib demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines, particularly those with activating mutations in the MAPK pathway. The half-maximal inhibitory concentrations (IC₅₀) for both enzymatic activity and cell growth are in the nanomolar to low micromolar range.
| Target / Cell Line | Mutation Status | IC₅₀ / ED₅₀ | Assay Type | Reference(s) |
| Enzymatic Targets | ||||
| BRAFV600E | V600E | 8.2 nM | Kinase Assay | [5][11] |
| BRAF (wild-type) | WT | 190 nM | Kinase Assay | [5] |
| CRAF | WT | 56 nM | Kinase Assay | [5][11] |
| MEK1 | WT | 160 nM | Kinase Assay | [5][11] |
| Cell Lines | ||||
| SK-MEL-2 | NRAS | 28 nM | Cell Growth | [11] |
| MIAPaCa-2 (Pancreatic) | KRAS | 40 nM | Cell Growth | [11] |
| SW480 (Colorectal) | KRAS | 46 nM | Cell Growth | [11] |
| SK-MEL-28 (Melanoma) | BRAF V600E | 65 nM | Cell Growth | [11] |
| HCT116 (Colorectal) | KRAS G13D | 277 nM | Cell Growth | [11] |
| A549 (Lung) | KRAS G12S | 1.24 µM | Cell Viability | [5] |
| UTE1 (Endometrial) | KRAS G12V | 0.3 - 7.5 µM (range) | Cell Viability | [12] |
| UTE10 (Endometrial) | KRAS G12V | 0.3 - 7.5 µM (range) | Cell Viability | [12] |
Pharmacokinetics
Pharmacokinetic properties of Avutometinib have been characterized in both preclinical models and human clinical trials. The compound is orally bioavailable.
| Parameter | Value | Species/Context | Reference(s) |
| Tₘₐₓ (Time to Peak Plasma Conc.) | ~2 hours | Human (fasted) | [10] |
| Effect of Food | Cₘₐₓ decreased by 29%, no significant change in AUC | Human (high-fat meal) | [10] |
| Plasma Protein Binding | 99% | Human (in vitro) | [10] |
| Volume of Distribution (Vd/F) | 25 L | Human (steady-state) | [10] |
| Metabolism | Primarily CYP3A4 and non-enzymatic degradation | Human | [10] |
| Elimination Half-life (t₁/₂) | ~51 hours | Human | [10] |
| Apparent Oral Clearance (CL/F) | 0.3 L/h | Human | [10] |
| Excretion | 52% in urine (3.2% unchanged), 39% in feces (9.5% unchanged) | Human (radiolabeled dose) | [10] |
Note: Detailed human PK parameters such as Cₘₐₓ and AUC are being formally assessed in ongoing clinical trials, including NCT05074810 and NCT06072781.[13][14]
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize Avutometinib.
In Vitro Cell Viability Assay (MTT/MTS-based)
This protocol is designed to determine the IC₅₀ of Avutometinib in a panel of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. verastem.com [verastem.com]
- 3. A single arm phase 1/2 trial of abemaciclib + avutometinib (VS-6766) + fulvestrant in metastatic HR+/HER2- breast cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. verastem.com [verastem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Validate User [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase 1/2 Study of Avutometinib (VS-6766) + Sotorasib With or Without Defactinib in KRAS G12C NSCLC Patients | Clinical Research Trial Listing [centerwatch.com]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Avutometinib Potassium in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib, also known as VS-6766, is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as KRAS, NRAS, and BRAF, leading to uncontrolled cell proliferation and survival.[3] Avutometinib acts as a "RAF/MEK clamp," inducing the formation of an inactive RAF/MEK complex and preventing MEK phosphorylation by RAF.[1][4] This dual action provides a more complete shutdown of the pathway compared to inhibitors that target only MEK. These application notes provide detailed protocols for in vitro studies of avutometinib in cancer cell lines.
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK cascade is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting tumorigenesis. Avutometinib's unique mechanism of action as a RAF/MEK clamp allows it to effectively inhibit this pathway, even in the context of upstream mutations.
Data Presentation: In Vitro Efficacy of Avutometinib
Avutometinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring mutations in the MAPK pathway. The half-maximal inhibitory concentration (IC50) values for avutometinib in various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | Relevant Mutation(s) | Avutometinib IC50 (nM) | Reference |
| UTE1 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |
| UTE3 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |
| UTE10 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |
| UTE11 | Endometrial Cancer | Not Specified | 0.3 - 7.5 µM | [5] |
| SK-MEL-28 | Melanoma | BRAF V600E | 65 | [6] |
| SK-MEL-2 | Melanoma | NRAS | 28 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 40 | [6] |
| SW480 | Colorectal Cancer | KRAS G12V | 46 | [6] |
| HCT116 | Colorectal Cancer | KRAS G13D | 277 | [6] |
| Ba/F3 | Pro-B Cell Line | KRAS G12C | 14 | [7] |
| Ba/F3 | Pro-B Cell Line | KRAS G12D | 7 | [7] |
| Ba/F3 | Pro-B Cell Line | KRAS G12C/R68S | < 15 | |
| Ba/F3 | Pro-B Cell Line | KRAS G12C/H95D | < 15 | |
| Ba/F3 | Pro-B Cell Line | KRAS G12C/Y96C | < 15 |
*Note: The reference for UTE cell lines provides a range for the IC50 values.
Experimental Protocols
The following are detailed protocols for common in vitro experiments to assess the efficacy of avutometinib.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of avutometinib in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)
-
Avutometinib potassium
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of avutometinib in DMSO.
-
Perform serial dilutions of the avutometinib stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of avutometinib on the phosphorylation of key MAPK pathway proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO, sterile
-
6-well sterile tissue culture plates
-
Lysis buffer (e.g., 1% Triton X-100, 0.05% SDS, 100 mM Na2HPO4, 150 mM NaCl, with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 0.5-1.0 x 10^6 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with avutometinib at a specified concentration (e.g., 1 µM) or vehicle control for 1 hour.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
-
Avutometinib is a promising therapeutic agent that effectively targets the MAPK signaling pathway in cancers with relevant mutations. The protocols outlined in these application notes provide a framework for the in vitro evaluation of avutometinib's efficacy and mechanism of action. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development and understanding of this targeted therapy.
References
Application Notes and Protocols: Avutometinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib (also known as VS-6766) is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/MAPK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in numerous human cancers, making it a prime target for therapeutic intervention. Avutometinib's unique mechanism of action, which involves clamping RAF and MEK in an inactive complex, offers a promising strategy to overcome resistance mechanisms observed with other MEK inhibitors. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and key findings for the use of avutometinib in preclinical mouse xenograft models.
Signaling Pathway
Avutometinib targets the RAF/MEK/ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS and BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Avutometinib's dual inhibition of both RAF and MEK provides a more complete shutdown of this oncogenic signaling.
References
Application Notes and Protocols: Avutometinib Potassium for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib, also known as VS-6766, is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3][4][5] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Avutometinib functions as a "RAF/MEK clamp," inducing the formation of inactive RAF/MEK complexes and preventing the phosphorylation of MEK1/2 by RAF.[1][6][7] This unique mechanism of action allows it to block MEK signaling without the compensatory activation of MEK often seen with other MEK inhibitors.[8] These application notes provide detailed information on the solubility of avutometinib potassium and protocols for its preparation for in vivo studies.
This compound Solubility
The solubility of a compound is a critical factor in developing a suitable formulation for in vivo administration. The following table summarizes the known solubility of avutometinib.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 94 mg/mL (199.38 mM) | It is noted that moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Described as soluble without a specific concentration provided.[9] |
| Water | No data available | A material safety data sheet indicates no available data for water solubility.[10] |
In Vivo Formulation and Administration Protocols
The following protocols have been utilized for the preparation and administration of avutometinib in preclinical in vivo models. The appropriate vehicle and administration route are essential for ensuring bioavailability and achieving desired therapeutic concentrations.
Protocol 1: Cyclodextrin-Based Formulation
This protocol is suitable for oral administration and utilizes hydroxypropyl-β-cyclodextrin (HPCD) to enhance solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile Water
Procedure:
-
Prepare a stock solution of avutometinib in DMSO.
-
For the final formulation, prepare a solution of 10% HPCD in sterile water.
-
Add the avutometinib DMSO stock to the HPCD solution to achieve a final concentration of 5% DMSO.[11]
-
Ensure the final solution is clear and fully dissolved before administration.
-
This formulation has been used for administration via oral gavage.[11]
Protocol 2: Surfactant/Co-solvent-Based Formulation
This protocol provides an alternative formulation using a combination of solvents and surfactants.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS) or sterile ddH₂O
Procedure:
-
Dissolve avutometinib in DMSO to create a concentrated stock solution.
-
In a separate tube, add 30% (v/v) PEG300.
-
Add the DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 5% (v/v) Tween 80 to the mixture and mix until clear.
-
Finally, add 60% (v/v) Saline, PBS, or ddH₂O to reach the final volume and concentration.[12] The final mixture should be a clear solution.
-
This formulation is suitable for oral administration.
Dosing and Administration
-
Route of Administration: Avutometinib is typically administered via oral gavage in preclinical models.[11]
-
Example Dosing:
-
A dose of 0.3 mg/kg was used in combination with another agent in high-grade endometrioid endometrial cancer xenografts.[11]
-
In other xenograft models (HCT116 and COLO205), a dose of 0.3 mg/kg was shown to cause significant decreases in [¹⁸F]FDG uptake.[5]
-
A higher dose of 25 mg/kg has also been used and was shown to inhibit ERK signaling effectively in an HCT116 mouse xenograft model.[3][5]
-
Avutometinib Signaling Pathway
Avutometinib targets the RAS/MAPK pathway, which is a critical signaling cascade for cell growth and survival.[6] Mutations in genes like KRAS and BRAF can lead to the hyperactivation of this pathway, driving cancer progression.[6] Avutometinib's dual inhibition of RAF and MEK provides a more complete shutdown of this pathway compared to inhibitors that target only MEK.[13]
However, cancer cells can develop resistance to RAF/MEK inhibition, often through the activation of alternative survival pathways. One such mechanism is the activation of Focal Adhesion Kinase (FAK).[6] Therefore, avutometinib is often studied in combination with a FAK inhibitor, such as defactinib, to block this resistance pathway and enhance anti-tumor efficacy.[6][14][15]
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Avutometinib inhibits the RAS/MAPK pathway at RAF and MEK.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Avutometinib used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. nottheseovaries.org [nottheseovaries.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. verastem.com [verastem.com]
- 14. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Monitoring p-ERK Inhibition by Avutometinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common driver in various cancers. Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this cascade, and their activation via phosphorylation (p-ERK) is a hallmark of pathway activity.
Avutometinib (VS-6766) is a novel small molecule inhibitor that functions as a RAF/MEK clamp.[3][4][5] Its unique mechanism involves inhibiting MEK kinase activity while simultaneously preventing the compensatory reactivation of MEK by upstream RAF kinases.[3][6] This dual action leads to a more complete and sustained inhibition of ERK phosphorylation compared to traditional MEK inhibitors.[3] Western blotting is a fundamental technique used to detect specific proteins and their phosphorylation status, making it an essential tool for evaluating the efficacy of inhibitors like Avutometinib. This document provides a detailed protocol for assessing the dose-dependent inhibition of ERK phosphorylation by Avutometinib in cancer cell lines.
Signaling Pathway and Experimental Overview
To understand the mechanism of Avutometinib and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the complete Western blot workflow.
Caption: Avutometinib acts as a RAF/MEK clamp, inhibiting ERK signaling.
Caption: Workflow for analyzing p-ERK and total ERK levels.
Experimental Protocol
This protocol details the Western blot procedure to measure the inhibition of ERK phosphorylation (p-ERK) following treatment with Avutometinib.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with an active MAPK pathway (e.g., KRAS or BRAF mutant).
-
Avutometinib: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer or a specialized buffer for phosphorylated proteins.[7][8]
-
Inhibitors: Protease and phosphatase inhibitor cocktails.[8][9]
-
SDS-PAGE: Acrylamide gels (10-12%), running buffer, loading buffer.[12]
-
Transfer: PVDF membrane (0.22 or 0.45 µm), transfer buffer.[13]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[8][14]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]
-
Stripping Buffer: Mild stripping buffer (see recipe below).[13][17]
Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal p-ERK levels, if necessary for the specific cell line.[18]
-
Treat cells with varying concentrations of Avutometinib (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
Cell Lysis and Protein Extraction
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to each well.[8][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Transfer the supernatant (protein lysate) to a new clean, pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[10][20]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading. A typical loading amount is 10-30 µg of total protein per lane.[21]
-
Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.[19]
SDS-PAGE and Western Transfer
-
Load equal amounts of protein into the wells of a 10% or 12% SDS-PAGE gel. Include a pre-stained molecular weight marker.[12]
-
Run the gel at 100-120V until the dye front reaches the bottom.[18]
-
Transfer the separated proteins from the gel to a PVDF membrane. A PVDF membrane is recommended to minimize protein loss during stripping.[13]
-
Confirm successful transfer by observing the pre-stained markers on the membrane.
Immunoblotting for p-ERK
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA instead of milk is crucial to prevent background signal from phosphoproteins in milk.[8][14]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Perform signal detection by incubating the membrane with ECL substrate and capturing the chemiluminescent signal using an imaging system. Avoid overexposing the film or detector to ensure the signal is within the linear range for quantification.[22]
Membrane Stripping and Reprobing for Total ERK
-
After imaging for p-ERK, the same membrane can be stripped and reprobed for total ERK, which serves as a loading control.[17]
-
Wash the membrane briefly in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 10-20 minutes at room temperature with vigorous shaking.[17]
-
Wash the membrane extensively (3 x 10 minutes) in TBST to remove the stripping buffer.
-
Re-block the membrane in 5% BSA/TBST for 1 hour.
-
Repeat the immunoblotting steps (3.6.2 to 3.6.6) using the primary antibody against total ERK1/2.
Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK from the captured images using densitometry software (e.g., ImageJ).[22]
-
Normalize the p-ERK signal to the corresponding total ERK signal for each lane to correct for any variations in protein loading.
-
Plot the normalized p-ERK/total ERK ratio against the concentration of Avutometinib to visualize the dose-dependent inhibition.
Quantitative Data Summary
The following table provides recommended starting points for the quantitative parameters in this protocol. Optimization may be required depending on the specific cell line and antibodies used.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 10 - 30 µg per lane | Ensure you are within the linear range for detection.[21] |
| SDS-PAGE Gel % | 10% or 12% Acrylamide | Adequate for resolving ERK1 (44 kDa) and ERK2 (42 kDa).[12] |
| Blocking Time | 1 hour at Room Temperature | Use 5% BSA in TBST to minimize background.[8] |
| Primary Antibody: p-ERK | 1:1000 dilution | Incubate overnight at 4°C. |
| Primary Antibody: Total ERK | 1:1000 - 1:2500 dilution | Incubate 1-2 hours at RT or overnight at 4°C.[23] |
| Secondary Antibody | 1:2000 - 1:10000 dilution | Incubate 1 hour at Room Temperature.[18][23] |
| Stripping Incubation | 10 - 20 minutes | Use a mild stripping buffer to preserve total protein.[17] |
References
- 1. What is Avutometinib used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. verastem.com [verastem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 Trial Shows 44% Response Rate in Ovarian Cancer Treatment | VSTM Stock News [stocktitan.net]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. licorbio.com [licorbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. static.igem.org [static.igem.org]
- 13. abcam.com [abcam.com]
- 14. dbbiotech.com [dbbiotech.com]
- 15. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 16. abcepta.com [abcepta.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Guide to western blot quantification | Abcam [abcam.com]
- 23. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell Viability Assays in Avutometinib Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib (VS-6766) is a potent and selective dual inhibitor of RAF and MEK, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[2][3] Avutometinib has shown significant anti-tumor activity, particularly in cancers with KRAS mutations.[2][4] To assess the sensitivity of cancer cells to Avutometinib and determine its therapeutic potential, robust and reliable cell viability assays are essential.
These application notes provide detailed protocols for three commonly used cell viability assays—CellTiter-Glo®, MTT, and Annexin V/PI apoptosis assays—to screen for Avutometinib sensitivity in cancer cell lines.
Mechanism of Action of Avutometinib
Avutometinib is a unique RAF/MEK inhibitor that induces the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation of MEK1/2 by RAF.[5] This dual-targeting mechanism effectively blocks downstream signaling in the MAPK pathway, leading to the inhibition of ERK1/2 phosphorylation and subsequent suppression of cancer cell proliferation.[5] Interestingly, treatment with Avutometinib can lead to an increase in phosphorylated focal adhesion kinase (FAK), suggesting a potential resistance mechanism.[5] This has led to the clinical investigation of Avutometinib in combination with the FAK inhibitor, defactinib, to enhance its anti-tumor efficacy.[2][5][6]
Avutometinib Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Avutometinib targets this pathway by inhibiting both RAF and MEK kinases.
References
Application Notes and Protocols for the Combined Use of Avutometinib and Defactinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols for the combination therapy of avutometinib, a RAF/MEK clamp, and defactinib, a FAK inhibitor. This combination has shown significant promise in treating specific cancer types, particularly those with RAS/MAPK pathway alterations.
Mechanism of Action: A Dual Blockade Strategy
Avutometinib is a novel small molecule that acts as a "RAF/MEK clamp," inducing the formation of inactive RAF/MEK complexes and thereby preventing MEK phosphorylation by RAF.[1][2] This dual action provides a more complete shutdown of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a critical driver of cell proliferation, differentiation, and survival in many cancers.[2]
However, inhibition of the MAPK pathway can lead to a compensatory activation of Focal Adhesion Kinase (FAK) as a resistance mechanism.[3][4] This is where defactinib comes into play. Defactinib is an inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][5] By inhibiting FAK, defactinib disrupts this key resistance pathway, leading to a more potent and durable anti-tumor response when combined with avutometinib.[5]
Signaling Pathway Diagram
Caption: Avutometinib and Defactinib Signaling Pathway Inhibition.
Preclinical and Clinical Efficacy
The combination of avutometinib and defactinib has demonstrated synergistic anti-tumor activity in both preclinical models and clinical trials.
Preclinical Data
In preclinical studies on high-grade endometrioid endometrial cancer cell lines, the combination of avutometinib and defactinib showed promising in vitro and in vivo activity.[6][7]
Table 1: In Vitro IC50 Values in Endometrial Cancer Cell Lines [7]
| Cell Line | Avutometinib IC50 (µM) | Defactinib IC50 (µM) |
| EEC Cell Line 1 | 0.3 ± 0.1 | 1.7 ± 0.3 |
| EEC Cell Line 2 | 7.5 ± 1.2 | 3.8 ± 0.7 |
Note: Data represents a subset of the cell lines tested.
In vivo studies using xenograft models of endometrial cancer also demonstrated superior tumor growth inhibition with the combination therapy compared to either agent alone.[6] For instance, in the UTE10 xenograft model, the combination treatment resulted in a significant survival advantage.[6]
Clinical Data: The RAMP-201 and FRAME Trials
The efficacy of the avutometinib and defactinib combination has been most notably demonstrated in patients with recurrent low-grade serous ovarian cancer (LGSOC), a cancer type often driven by MAPK pathway mutations.[8]
The Phase 2 RAMP-201 trial evaluated the combination in patients with recurrent LGSOC.[9][10] The results showed a significant clinical benefit, particularly in patients with KRAS mutations.[9]
Table 2: Efficacy Data from the RAMP-201 Trial in Recurrent LGSOC [9][11][12][13]
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Overall Population | 31% | 31.1 months | 12.9 months |
| KRAS-Mutant | 44% | 31.1 months | 22.0 months |
| KRAS Wild-Type | 17% | 9.2 months | 12.8 months |
The Phase 1 FRAME study also demonstrated promising efficacy and a manageable safety profile for the combination in patients with various solid tumors, including LGSOC.[14]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of avutometinib and defactinib. Specific concentrations and time points may need to be optimized for different cell lines and experimental systems.
In Vitro Cell Viability Assay
This protocol outlines a standard method to assess the effect of avutometinib and defactinib on cell proliferation.
Experimental Workflow for In Vitro Synergy
Caption: Workflow for In Vitro Cell Viability and Synergy Analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Avutometinib (stock solution in DMSO)
-
Defactinib (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of avutometinib and defactinib, both as single agents and in combination at a constant ratio.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy can be assessed by calculating the Combination Index (CI) using software like CompuSyn.
Western Blotting for Pathway Modulation
This protocol is used to assess the effect of the drug combination on the phosphorylation status of key proteins in the MAPK and FAK signaling pathways.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with avutometinib, defactinib, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-FAK, total FAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for In Vivo Xenograft Studies.
Materials:
-
Immunodeficient mice (e.g., nude or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Avutometinib and defactinib formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. Once tumors reach a mean size of approximately 100-200 mm³, randomize the mice into treatment groups.
-
Administer avutometinib, defactinib, the combination, or vehicle control to the respective groups via oral gavage. A typical clinical dosing schedule is twice weekly for avutometinib and twice daily for defactinib, for three weeks on and one week off.[13][15]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Dosing and Administration in Clinical Settings
Based on clinical trial data, the recommended dosing for the combination therapy is as follows:
-
Avutometinib: 3.2 mg taken orally twice a week (e.g., on Day 1 and Day 4) for the first three weeks of a four-week cycle.[15]
-
Defactinib: 200 mg taken orally twice daily for the first three weeks of a four-week cycle.[15]
Both drugs should be taken with food and the capsules/tablets swallowed whole.[5]
Safety and Tolerability
The combination of avutometinib and defactinib has a manageable safety profile. The most common treatment-related adverse events include increased creatine phosphokinase, nausea, fatigue, rash, diarrhea, and edema.[1][9]
Conclusion
The combination of avutometinib and defactinib represents a promising targeted therapy for cancers with RAS/MAPK pathway alterations. The dual blockade of the MAPK pathway and the FAK resistance pathway provides a strong rationale for its use and has been validated by preclinical and clinical data. The protocols provided here offer a starting point for researchers to further investigate the potential of this combination in various cancer models.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ascopubs.org [ascopubs.org]
- 4. RAMP 202: A phase 2 study of avutometinib (VS-6766) ± defactinib, in patients with advanced <em>KRAS</em> G12V mutant non–small cell lung cancer (NSCLC). - ASCO [asco.org]
- 5. nottheseovaries.org [nottheseovaries.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avutometinib plus Defactinib Demonstrates Clinical Response for Recurrent Low-Grade Serous Ovarian Carcinoma in a Phase 2 RAMP-201 Trial | ACT Genomics [actgenomics.com]
- 9. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. oncodaily.com [oncodaily.com]
- 12. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]
- 13. onclive.com [onclive.com]
- 14. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
Application Notes and Protocols: Lentiviral shRNA Library Screen to Identify Avutometinib Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib (also known as VS-6766) is a potent and selective dual inhibitor of RAF and MEK, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers due to mutations in genes like KRAS and BRAF, leading to uncontrolled cell proliferation and survival.[2][4] While Avutometinib has shown promising clinical activity, particularly in combination with the FAK inhibitor Defactinib for treating low-grade serous ovarian cancer (LGSOC), innate and acquired resistance remains a significant clinical challenge.[5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for performing a pooled lentiviral shRNA screen to discover novel sensitizers to Avutometinib.
Signaling Pathway and Drug Target
Avutometinib acts as a "clamp" on the MAPK pathway by inhibiting both RAF and MEK kinases.[8] This dual action prevents the compensatory reactivation of MEK by upstream RAF that can occur with MEK-only inhibitors.[8] However, cancer cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT pathway or through focal adhesion kinase (FAK) signaling.[12][13] The diagram below illustrates the targeted pathway and a known resistance mechanism.
Experimental Workflow
The overall workflow for the shRNA screen involves transducing a population of cancer cells with a pooled lentiviral library, applying drug selection, and using next-generation sequencing (NGS) to identify shRNAs that are depleted in the Avutometinib-treated population, indicating a synthetic lethal interaction.
Experimental Protocols
Protocol 1: Determination of Avutometinib IC50 and Puromycin Sensitivity
Objective: To determine the appropriate concentrations of Avutometinib for the screen and puromycin for selecting transduced cells.
1.1. Avutometinib IC50 Determination:
-
Seed target cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well.
-
Allow cells to adhere overnight.
-
Prepare a 10-point, 3-fold serial dilution of Avutometinib in culture medium. Add the dilutions to the cells. Include a DMSO-only control.
-
Incubate for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® or resazurin.
-
Calculate the IC50 value using non-linear regression analysis. The concentration for the screen should be sub-lethal, typically in the IC20-IC30 range.
1.2. Puromycin Kill Curve:
-
Seed cells as described in 1.1.[14]
-
The next day, add a range of puromycin concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) to the cells.[14]
-
Examine cell viability every 2 days for up to 10 days.[14]
-
The optimal puromycin concentration is the lowest dose that causes complete cell death within 3-5 days.[14]
Protocol 2: Large-Scale Lentiviral shRNA Library Transduction
Objective: To introduce the pooled shRNA library into the target cells, ensuring single shRNA integration per cell.
-
Cell Seeding: Seed a sufficient number of cells to ensure a representation of at least 200-500 cells per shRNA construct in the library upon completion of the screen.[15]
-
Transduction:
-
On the day of transduction, cells should be 60-80% confluent.[15]
-
Thaw the pooled lentiviral shRNA library on ice.
-
Add the virus to the cells at a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive only a single shRNA construct.[15][16] Polybrene can be added (final concentration 4-8 µg/mL) to enhance transduction efficiency, but should be tested for toxicity first.
-
Incubate for 18-24 hours.
-
-
Puromycin Selection:
-
After incubation, replace the virus-containing medium with fresh medium containing the predetermined concentration of puromycin.
-
Culture the cells in puromycin for 3-5 days, or until the untransduced control cells are completely killed.
-
Protocol 3: Avutometinib Sensitizer Screen
Objective: To identify shRNAs that are depleted in the presence of Avutometinib.
-
Establish Baseline (T0): After puromycin selection is complete, harvest a representative population of cells (at least 200-500 cells per shRNA). This sample will serve as the T0 baseline for shRNA representation.
-
Split Populations: Split the remaining cells into two arms:
-
Control Arm: Culture in standard medium with DMSO.
-
Treatment Arm: Culture in medium containing Avutometinib at the predetermined IC20-IC30 concentration.
-
-
Cell Culture: Passage the cells for a defined period, typically 10-15 population doublings, maintaining a sufficient number of cells at each passage to preserve library complexity. Replenish the medium with DMSO or Avutometinib at each passage.
-
Final Harvest: At the end of the screen, harvest the cells from both the control and treatment arms.
Protocol 4: Genomic DNA Extraction and NGS Preparation
Objective: To isolate genomic DNA and amplify the integrated shRNA barcodes for sequencing.
-
Genomic DNA (gDNA) Extraction:
-
Extract high-quality gDNA from the T0, control, and treatment cell pellets using a commercial kit suitable for large cell numbers.
-
Quantify the gDNA and ensure its integrity.
-
-
PCR Amplification:
-
Perform PCR to amplify the shRNA cassettes from the gDNA.[15] Use primers that flank the unique barcode region of the shRNA construct.
-
Use a high-fidelity polymerase to minimize PCR bias.
-
The amount of gDNA used as a template should be sufficient to maintain the library's complexity.
-
-
NGS Library Preparation:
-
Purify the PCR products.
-
Ligate sequencing adapters compatible with the chosen NGS platform (e.g., Illumina).
-
Perform a final round of PCR to add indices for multiplexing samples.
-
Purify and quantify the final library before sequencing.
-
Protocol 5: Data Analysis
Objective: To identify shRNA constructs that are significantly depleted in the Avutometinib-treated arm compared to the control arm.
-
Sequencing: Perform deep sequencing of the prepared libraries.
-
Data Deconvolution: Align sequencing reads to a reference file of shRNA barcodes to determine the read count for each shRNA in each sample.
-
Hit Identification:
-
Normalize the read counts for each shRNA to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each shRNA's abundance in the treatment sample relative to the control sample.
-
Use statistical models (e.g., MAGeCK, DESeq2) to identify shRNAs that are significantly depleted (negative LFC) in the Avutometinib-treated cells.
-
Rank genes based on the performance of their corresponding shRNAs. Genes with multiple shRNAs showing significant depletion are considered high-confidence hits.
-
Data Presentation
Quantitative data from the screen should be organized clearly to facilitate interpretation and comparison.
Table 1: Cell Line Characteristics and Drug Concentrations
| Parameter | Value |
|---|---|
| Cell Line | [e.g., OVCAR-3, KRAS-mutant] |
| Avutometinib IC50 | [e.g., 50 nM] |
| Avutometinib Screen Conc. (IC20) | [e.g., 10 nM] |
| Puromycin Selection Conc. | [e.g., 2 µg/mL] |
Table 2: shRNA Library Specifications
| Parameter | Description |
|---|---|
| Library Name | [e.g., Cellecta Human Genome-Wide][16] |
| Total shRNAs | [e.g., ~75,000][17] |
| Target Genes | [e.g., ~15,000][17] |
| shRNAs per Gene | ~5[16] |
| Selection Marker | Puromycin |
Table 3: Top Candidate Sensitizer Genes
| Gene Symbol | Rank | Average Log2 Fold Change | p-value | No. of Depleted shRNAs |
|---|---|---|---|---|
| GENE-A | 1 | -3.5 | 1.2e-6 | 4/5 |
| GENE-B | 2 | -3.1 | 5.6e-6 | 5/5 |
| GENE-C | 3 | -2.8 | 9.8e-5 | 3/5 |
| ... | ... | ... | ... | ... |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Avutometinib used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Global KRAS Inhibitors Market Set to Surge at 35% CAGR by 2034 Across the US, EU4, UK, and Japan [barchart.com]
- 5. nottheseovaries.org [nottheseovaries.org]
- 6. mskcc.org [mskcc.org]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. gutkindlab.org [gutkindlab.org]
- 11. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 16. shRNA library screening identifies nucleocytoplasmic transport as a mediator of BCR-ABL1 kinase-independent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MISSION LentiPlex pooled shRNA library screening in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout Studies with Avutometinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib is a potent and selective small molecule inhibitor that targets both RAF and MEK kinases, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1][2] Avutometinib's unique mechanism of action involves inducing the formation of inactive RAF/MEK complexes, which prevents the phosphorylation of MEK1/2 by RAF and leads to a more complete and durable inhibition of the MAPK pathway.[2]
CRISPR-Cas9 genome-wide knockout screens are a powerful tool for identifying genes that, when inactivated, confer resistance or sensitivity to a particular therapeutic agent.[3][4][5] By systematically knocking out every gene in the genome, researchers can uncover novel drug targets, understand mechanisms of drug resistance, and identify patient populations that are most likely to respond to treatment.
These application notes provide a comprehensive, albeit representative, protocol for conducting a CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to Avutometinib. While specific published data on CRISPR screens with Avutometinib is not yet available, this protocol is based on established methodologies for similar MEK inhibitors and provides a robust framework for such studies.
Signaling Pathway of Avutometinib
Avutometinib targets the RAS/RAF/MEK/ERK signaling cascade. A simplified diagram of this pathway and the point of inhibition by Avutometinib is presented below.
Experimental Protocols
This section outlines a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes associated with Avutometinib resistance.
Cell Line Selection and Culture
-
Cell Line: Select a cancer cell line with a known dependency on the MAPK pathway (e.g., KRAS or BRAF mutant colorectal, pancreatic, or non-small cell lung cancer cell lines). For this protocol, we will use a hypothetical KRAS-mutant colorectal cancer cell line (e.g., HCT116).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Lentiviral Production of CRISPR Library
-
CRISPR Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or similar). These libraries typically contain 4-6 single guide RNAs (sgRNAs) per gene.
-
Plasmid Amplification: Amplify the library plasmids in E. coli and purify using a maxiprep kit.
-
Lentiviral Packaging: Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Virus Collection and Titering: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Determine the viral titer by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence).
CRISPR-Cas9 Knockout Screen Workflow
The overall workflow for the CRISPR screen is depicted in the following diagram.
Detailed Screening Protocol
-
Cell Transduction:
-
Seed the Cas9-expressing target cells at a density that will ensure a representation of at least 500 cells per sgRNA in the library after transduction.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain the selection until a control plate of non-transduced cells shows complete cell death.
-
-
Drug Treatment:
-
After selection, expand the cell population while maintaining library representation.
-
Split the cells into two arms: a control group treated with the vehicle (DMSO) and an experimental group treated with Avutometinib. The concentration of Avutometinib should be predetermined to cause significant but not complete cell death (e.g., IC50 to IC80).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Passage the cells as needed, ensuring a minimum number of cells are maintained to preserve library complexity.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
At the end of the treatment period, harvest cells from both the control and Avutometinib-treated populations.
-
Extract genomic DNA (gDNA) from each population.
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing (e.g., on an Illumina platform) to determine the abundance of each sgRNA in the control and treated populations.
-
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Identification of Hit Genes: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched or depleted in the Avutometinib-treated population compared to the control.
-
Positive Selection (Resistance): Genes whose knockout leads to enrichment of the corresponding sgRNAs in the Avutometinib-treated group are considered potential resistance genes.
-
Negative Selection (Sensitivity): Genes whose knockout leads to depletion of the corresponding sgRNAs are considered potential sensitizer genes.
-
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the hit genes to identify biological pathways associated with Avutometinib resistance or sensitivity.
Data Presentation
The results of a CRISPR screen are typically presented as a volcano plot, showing the log-fold change of sgRNA abundance versus the statistical significance. The most significant hits can be summarized in a table. The following is a hypothetical representation of data from a CRISPR screen with Avutometinib.
Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen with Avutometinib Treatment
| Gene Symbol | Description | Average Log2 Fold Change (Avutometinib vs. DMSO) | p-value | FDR q-value | Phenotype |
| Positive Selection (Resistance) | |||||
| GENE_A | E3 Ubiquitin Ligase | 3.5 | 1.2e-8 | 5.6e-7 | Resistance |
| GENE_B | Receptor Tyrosine Kinase | 3.1 | 4.5e-8 | 1.8e-6 | Resistance |
| GENE_C | Transcription Factor | 2.8 | 9.1e-7 | 3.2e-5 | Resistance |
| Negative Selection (Sensitivity) | |||||
| GENE_D | DNA Repair Protein | -2.5 | 2.3e-7 | 9.8e-6 | Sensitivity |
| GENE_E | Apoptosis Regulator | -2.2 | 8.8e-7 | 3.1e-5 | Sensitivity |
| GENE_F | Cell Cycle Checkpoint Kinase | -2.0 | 1.5e-6 | 5.0e-5 | Sensitivity |
Note: This table contains illustrative data and does not represent actual experimental results.
Conclusion
CRISPR-Cas9 knockout screens provide an unbiased and powerful approach to elucidate the genetic determinants of response to targeted therapies like Avutometinib. The protocols and workflows described here offer a comprehensive guide for researchers to design and execute such screens. The identification of genes that confer resistance or sensitivity to Avutometinib can lead to the development of rational combination therapies, the discovery of novel biomarkers for patient stratification, and a deeper understanding of the complex signaling networks that drive cancer. Further validation of the top candidate genes from the screen through individual knockouts and functional assays is a critical next step to confirm their role in modulating the response to Avutometinib.
References
- 1. What is Avutometinib used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Genome-wide CRISPR-cas9 knockout screening identifies GRB7 as a driver for MEK inhibitor resistance in KRAS mutant colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR-cas9 knockout screening identifies GRB7 as a driver for MEK inhibitor resistance in KRAS mutant colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avutometinib Administration in RAMP 201 Clinical Trial
These notes provide a detailed overview of the administration schedule and protocols for avutometinib as investigated in the RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of this novel RAF/MEK clamp inhibitor.
Introduction
Avutometinib is a small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] By acting as a "RAF/MEK clamp," avutometinib blocks both MEK kinase activity and RAF-mediated MEK phosphorylation, offering a more complete inhibition of the pathway.[3] The RAMP 201 trial (NCT04625270) is a Phase 2, registration-directed study evaluating the safety and efficacy of avutometinib, both as a monotherapy and in combination with the FAK inhibitor defactinib, in patients with recurrent low-grade serous ovarian cancer (LGSOC).[4][5]
Avutometinib Administration Schedules
The RAMP 201 trial investigated several dosing regimens across its different parts to determine the optimal therapeutic strategy. The administration schedules are based on a 4-week cycle (28 days), consisting of 3 weeks of treatment followed by a 1-week rest period.[4][6][7]
Table 1: Avutometinib Dosing Regimens in RAMP 201 Trial
| Trial Arm | Drug(s) | Dosage | Administration Frequency | Schedule |
| Monotherapy (Part A) | Avutometinib | 4.0 mg | Orally, Twice Weekly (BIW) | 3 weeks on, 1 week off |
| Combination Therapy (Go-Forward Regimen) | Avutometinib + Defactinib | Avutometinib: 3.2 mgDefactinib: 200 mg | Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID) | 3 weeks on, 1 week off |
| Low-Dose Combination (Part D) | Avutometinib + Defactinib | Avutometinib: 1.6 mgDefactinib: 200 mg | Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID) | 3 weeks on, 1 week off |
Data sourced from multiple reports on the RAMP 201 trial design.[4][7][8][9]
Experimental Protocols: RAMP 201 Study Design
The RAMP 201 trial was an adaptive, multi-part, open-label study designed to efficiently evaluate avutometinib's efficacy and safety.[7]
3.1. Study Objectives:
-
Primary Endpoint: To determine the objective response rate (ORR) by blinded independent central review (BICR).[7][8]
-
Secondary Endpoints: Included duration of response (DOR), progression-free survival (PFS), and safety/tolerability.
3.2. Patient Population:
-
Inclusion Criteria: Eligible participants were adult patients (≥18 years) with histologically confirmed recurrent LGSOC.[7][10] Patients must have experienced disease progression after at least one prior systemic therapy, which included a platinum-based chemotherapy regimen.[7] Both patients with KRAS mutant and KRAS wild-type tumors were included and stratified accordingly.[4][7]
3.3. Trial Structure: The trial was conducted in distinct parts:
-
Part A (Regimen Selection): Patients were randomized 1:1 to receive either avutometinib monotherapy or the combination of avutometinib and defactinib.[7] The combination arm demonstrated a higher ORR (28% vs 7% in an initial analysis) and was selected as the "go-forward" regimen for subsequent parts of the trial.[7]
-
Parts B and C (Expansion): These phases expanded the enrollment of patients to further evaluate the safety and efficacy of the selected combination regimen (avutometinib 3.2 mg BIW + defactinib 200 mg BID).[11]
-
Part D (Dose Optimization): This part of the study evaluated a lower starting dose of avutometinib (1.6 mg BIW) in combination with defactinib to gather data for individualized dose reduction strategies in response to adverse events.[7][9]
Below is a workflow diagram illustrating the structure of the RAMP 201 trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Avutometinib used for? [synapse.patsnap.com]
- 3. verastem.com [verastem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. verastem.com [verastem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetovariancancer.org.uk [targetovariancancer.org.uk]
- 11. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]
Application Notes and Protocols for High-Throughput Screening with Avutometinib Potassium
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Avutometinib potassium (formerly known as VS-6766 or RO5126766) is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers due to mutations in genes such as KRAS, NRAS, and BRAF, leading to uncontrolled cell proliferation and survival.[2] Avutometinib functions as a "RAF/MEK clamp," inducing the formation of inactive RAF/MEK complexes and thereby preventing the phosphorylation of MEK1/2 by RAF.[3] This unique mechanism of action provides a more complete and durable inhibition of the MAPK pathway compared to inhibitors that target only MEK.[2]
Preclinical and clinical studies have demonstrated the potent anti-proliferative activity of Avutometinib across a range of tumor cell lines harboring MAPK pathway alterations, particularly KRAS mutations.[2][4] Notably, Avutometinib has shown significant clinical activity in patients with low-grade serous ovarian cancer (LGSOC), a disease often driven by mutations in the RAS/MAPK pathway.[3][5] Furthermore, combination therapy of Avutometinib with the FAK inhibitor Defactinib has demonstrated synergistic anti-tumor effects by overcoming adaptive resistance mechanisms.[3][5][6]
These application notes provide a detailed protocol for establishing a high-throughput screening (HTS) cascade to identify and characterize novel inhibitors of the MAPK pathway, using this compound as a reference compound. The primary assay described is a cell-based, luminescence-based cell viability assay, which is a robust and widely used method for HTS campaigns.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the high-throughput screen.
digraph "MAPK_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
subgraph "cluster_membrane" {
label="Cell Membrane";
style="filled";
fillcolor="#F1F3F4";
"Growth_Factor" [shape=ellipse, style="filled", fillcolor="#FFFFFF", label="Growth Factor"];
"RTK" [shape=box, style="filled", fillcolor="#FFFFFF", label="Receptor Tyrosine\nKinase (RTK)"];
}
subgraph "cluster_cytoplasm" {
label="Cytoplasm";
style="filled";
fillcolor="#F1F3F4";
"RAS" [shape=box, style="filled", fillcolor="#FFFFFF", label="RAS"];
"RAF" [shape=box, style="filled", fillcolor="#FFFFFF", label="RAF"];
"MEK" [shape=box, style="filled", fillcolor="#FFFFFF", label="MEK"];
"ERK" [shape=box, style="filled", fillcolor="#FFFFFF", label="ERK"];
"Avutometinib" [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Avutometinib\nPotassium"];
}
subgraph "cluster_nucleus" {
label="Nucleus";
style="filled";
fillcolor="#F1F3F4";
"Transcription_Factors" [shape=box, style="filled", fillcolor="#FFFFFF", label="Transcription Factors"];
"Proliferation_Survival" [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Cell Proliferation,\nSurvival, Differentiation"];
}
"Growth_Factor" -> "RTK" [label="Binds"];
"RTK" -> "RAS" [label="Activates"];
"RAS" -> "RAF" [label="Activates"];
"RAF" -> "MEK" [label="Phosphorylates\n(Activates)"];
"MEK" -> "ERK" [label="Phosphorylates\n(Activates)"];
"ERK" -> "Transcription_Factors" [label="Activates"];
"Transcription_Factors" -> "Proliferation_Survival";
"Avutometinib" -> "RAF" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits\n(clamps MEK)"];
"Avutometinib" -> "MEK" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
}
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. verastem.com [verastem.com]
- 3. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 4. researchgate.net [researchgate.net]
- 5. oncodaily.com [oncodaily.com]
- 6. onclive.com [onclive.com]
Troubleshooting & Optimization
Off-target effects of Avutometinib potassium in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the off-target effects of Avutometinib potassium in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Avutometinib and how does it relate to off-target effects?
Avutometinib is a dual RAF/MEK inhibitor, also known as a "RAF/MEK clamp".[1][2] It functions by binding to MEK, which then forms a stable, inactive complex with RAF. This unique mechanism inhibits both MEK kinase activity and the ability of RAF to phosphorylate MEK.[1][2] A key intended consequence of this mechanism is the avoidance of paradoxical activation of the MAPK pathway, a significant off-target effect observed with some first-generation RAF inhibitors.[3][4]
Q2: How does Avutometinib avoid paradoxical MAPK pathway activation?
First-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations) by promoting RAF dimerization.[3][5] Avutometinib's mechanism of clamping MEK in an inactive state with RAF is thought to prevent this dimerization and subsequent paradoxical signaling.[5][6] Preclinical studies have shown that unlike first-generation RAF inhibitors such as vemurafenib, Avutometinib (as PLX8394, a compound with a similar "paradox breaker" mechanism) does not induce paradoxical ERK1/2 activation in wild-type BRAF cell lines.[4][5]
Q3: What is the kinase selectivity profile of Avutometinib?
Avutometinib has been shown to be highly selective. In a KINOMEscan panel of 256 kinases, at a concentration of 10 µM, Avutometinib (CH5126766) demonstrated significant binding only to BRAF and CRAF, with 89% and 82% inhibition of binding, respectively, and did not show significant binding to the other 254 kinases in the panel.[3][7]
Q4: What are the known on-target and potential off-target inhibitory concentrations of Avutometinib in preclinical models?
The following table summarizes the IC50 values of Avutometinib (also referred to as CH5126766 or VS-6766) against its primary targets.
| Target | IC50 (nM) | Reference(s) |
| BRAF V600E | 8.2 | [1][8] |
| BRAF (wild-type) | 19 | [1][8] |
| CRAF | 56 | [1][8] |
| MEK1 | 160 | [1][8] |
Q5: Are there any known off-target liabilities based on preclinical toxicology studies?
While specific preclinical toxicology reports detailing off-target effects are not extensively published, some adverse events observed in early clinical trials may provide insights into potential off-target liabilities. These include skin rash, elevated creatine phosphokinase (CPK), and ocular toxicities.[9][10][11] It is important to note that these are clinical observations and may not directly correlate with off-target effects in preclinical models.
Q6: How does Avutometinib's off-target profile compare to other MEK inhibitors?
A key difference is Avutometinib's ability to suppress the feedback reactivation of RAF activity, which is a common consequence of MEK inhibition by other compounds.[4][12] Standard MEK inhibitors can lead to an accumulation of phosphorylated MEK due to the relief of ERK-dependent negative feedback, a phenomenon not observed with Avutometinib.[12] This suggests a more complete and sustained inhibition of the MAPK pathway with Avutometinib.
Troubleshooting Guide
Problem: I am observing paradoxical activation of the MAPK pathway in my wild-type BRAF cell line after treatment with a RAF inhibitor. How can I confirm this is a paradoxical effect and how would Avutometinib behave differently?
Troubleshooting Steps:
-
Western Blot Analysis: To confirm paradoxical activation, treat your wild-type BRAF cells (e.g., those with a RAS mutation) with a first-generation RAF inhibitor (e.g., vemurafenib) and Avutometinib in parallel. After treatment, perform a western blot to probe for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). An increase in p-MEK and p-ERK levels upon treatment with the first-generation inhibitor, but not with Avutometinib, would indicate paradoxical activation.[4]
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Cell Proliferation Assay: Seed your wild-type BRAF cells and treat them with increasing concentrations of the first-generation RAF inhibitor and Avutometinib. A paradoxical increase in cell proliferation at certain concentrations of the first-generation inhibitor would be consistent with paradoxical activation. Avutometinib is not expected to induce this proliferative effect.[5]
Problem: I am concerned about potential off-target kinase inhibition in my experiments. How can I assess the specificity of Avutometinib in my model system?
Troubleshooting Steps:
-
Kinase Profiling: If you have access to kinase profiling services (e.g., KINOMEscan), you can directly assess the activity of Avutometinib against a broad panel of kinases at your experimental concentration. This will provide a comprehensive view of its selectivity in your specific context.
-
Phosphoproteomics: For a more unbiased view in your cellular model, you can perform a phosphoproteomic analysis of cells treated with Avutometinib versus a vehicle control. This can help identify changes in the phosphorylation status of proteins that are not direct downstream targets of the MAPK pathway, potentially indicating off-target kinase inhibition.
Experimental Protocols
Protocol 1: Western Blot for Assessing Paradoxical MAPK Pathway Activation
-
Cell Culture and Treatment:
-
Plate wild-type BRAF/RAS-mutant cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the first-generation RAF inhibitor (e.g., 1 µM vemurafenib) and Avutometinib (e.g., 1 µM) for 2-4 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of Avutometinib or other inhibitors for 72 hours. Include a DMSO-treated vehicle control.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, WST-8 from a Cell Counting Kit-8).[1]
-
Follow the manufacturer's instructions to measure cell viability, typically by reading luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results to determine the IC50 values.
-
Visualizations
Caption: Avutometinib's dual inhibition of RAF and MEK.
Caption: Avoidance of paradoxical MAPK activation by Avutometinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verastem.com [verastem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 12. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Avutometinib-Induced Skin Rash in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering avutometinib-induced skin rash in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Disclaimer: Specific preclinical data on avutometinib-induced skin rash in animal models is limited in publicly available literature. The following guidance is based on the known mechanism of avutometinib as a RAF/MEK inhibitor and on data from preclinical and clinical studies of other MEK inhibitors and targeted therapies that cause similar dermatological toxicities. Researchers should adapt these recommendations to their specific animal models and experimental designs.
I. Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the incidence and severity of skin rash in animal studies of avutometinib. The table below summarizes relevant data from a preclinical study using the MEK inhibitor trametinib, which can serve as a reference for researchers using avutometinib.
Table 1: Incidence of MEK Inhibitor-Induced Skin Toxicity in a Murine Melanoma Model
| Treatment Group | Dosing | Incidence of Skin Toxicity | Onset of Toxicity | Reference |
| MEK inhibitor (Trametinib) | 0.75 mg/kg, orally, once daily, 5 days/week | 100% | As early as the third week of treatment | [1] |
| BRAF inhibitor + MEK inhibitor (PLX4720 + Trametinib) | PLX4720 in chow + Trametinib 0.75 mg/kg, orally, once daily, 5 days/week | 30% | Delayed kinetics compared to MEKi alone | [1] |
II. Signaling Pathways and Experimental Workflows
Signaling Pathway of Avutometinib and Rationale for Skin Rash
Avutometinib is a dual RAF/MEK inhibitor that targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway in cancer cells leads to anti-tumor effects. However, this pathway is also essential for the normal homeostasis of keratinocytes in the skin. Disruption of MAPK signaling in the skin is thought to be the primary cause of dermatological adverse events like skin rash.
Caption: Avutometinib inhibits RAF and MEK in the MAPK pathway.
Experimental Workflow for Managing Avutometinib-Induced Skin Rash
The following workflow outlines a general procedure for inducing and managing skin rash in an animal model treated with avutometinib.
Caption: Workflow for managing drug-induced rash in animal studies.
III. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the expected onset and appearance of avutometinib-induced skin rash in animal models?
A1: Based on data from other MEK inhibitors, skin rash may appear as early as the third week of continuous treatment.[1] The rash typically manifests as erythematous (reddened) maculopapular (raised bumps) or acneiform (pimple-like) eruptions. The most affected areas are often the face, back, and chest. In animal models, this may be observed as redness, papules, pustules, and potentially hair loss in the affected regions.
Q2: How can I grade the severity of the skin rash in my animal model?
A2: A standardized grading scale for avutometinib-induced rash in animals has not been established. However, you can adapt clinical grading systems, such as the Common Terminology Criteria for Adverse Events (CTCAE), for preclinical use. A simplified scale could be:
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Grade 1 (Mild): Faint erythema or a few scattered papules.
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Grade 2 (Moderate): Moderate erythema, scattered papules/pustules covering <50% of the affected area.
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Grade 3 (Severe): Intense erythema, widespread papules/pustules covering >50% of the affected area, potential for ulceration or secondary infection.
It is crucial to document the grading with high-quality photographs and consistent lighting.
Q3: What are the recommended management strategies for avutometinib-induced skin rash in animal studies?
A3: Proactive and reactive management strategies can be employed.
-
Prophylactic (Preventative) Measures:
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Topical Emollients/Moisturizers: Daily application of a veterinary-approved, non-medicated moisturizer to areas prone to rash can help maintain skin barrier function.
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Avoid Irritants: Ensure bedding and enrichment materials are non-irritating.
-
-
Reactive (Treatment) Measures for Mild to Moderate Rash (Grade 1-2):
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Topical Corticosteroids: A low-to-medium potency topical corticosteroid (e.g., 1% hydrocortisone cream) can be applied to the affected areas once or twice daily to reduce inflammation.
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Topical Antibiotics: If pustules are present, a topical antibiotic (e.g., clindamycin or metronidazole gel) may be beneficial to prevent secondary bacterial infections.
-
-
Reactive Measures for Severe Rash (Grade 3):
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Dose Interruption/Reduction: A temporary cessation or reduction of the avutometinib dose may be necessary to allow the skin to recover.
-
Systemic Antibiotics: If a secondary bacterial infection is suspected (e.g., presence of purulent discharge, crusting), consult with a veterinarian about the use of oral antibiotics (e.g., doxycycline or minocycline).
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Analgesics: If the rash appears painful (e.g., animal is scratching excessively or showing signs of distress), consult with a veterinarian about appropriate pain management.
-
Q4: Can I co-administer another drug to mitigate the skin rash without affecting the anti-tumor efficacy of avutometinib?
A4: Co-administration of a BRAF inhibitor has been shown to reduce the incidence and severity of MEK inhibitor-induced skin toxicity in a mouse model.[1] This is thought to be due to the paradoxical activation of the MAPK pathway in keratinocytes by the BRAF inhibitor, counteracting the inhibitory effect of the MEK inhibitor in the skin. This approach should be carefully considered and may be relevant in studies involving BRAF-mutant cancer models.
Another emerging strategy is the use of topical JAK inhibitors, which have been shown to ameliorate EGFR inhibitor-induced rash in rodents by suppressing immune cell recruitment.[2][3]
Q5: What are the key parameters to monitor when managing avutometinib-induced skin rash?
A5:
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Daily Visual Inspection: Observe the animals daily for the onset, progression, and resolution of skin lesions.
-
Body Weight and Condition: Monitor for any changes in body weight or overall health that may indicate systemic effects of the toxicity or treatment.
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Behavioral Changes: Note any signs of pain or distress, such as excessive scratching, lethargy, or reduced food and water intake.
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Photographic Documentation: Regularly take high-resolution photographs of the affected skin areas with a consistent background and scale for accurate comparison over time.
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Histopathology: At the end of the study, or if lesions are biopsied, histopathological analysis of the skin can provide valuable insights into the underlying inflammatory processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid onset of severe (Grade 3) skin rash | High dose of avutometinib, animal model sensitivity. | Immediately interrupt avutometinib dosing. Consult with a veterinarian for supportive care. Consider a dose reduction for subsequent treatment cycles. |
| Skin rash is not responding to topical corticosteroids. | Secondary bacterial infection, insufficient potency of corticosteroid. | Consider adding a topical antibiotic. Consult with a veterinarian about using a higher potency corticosteroid for a short duration. |
| Animal is showing signs of pain or distress (e.g., excessive scratching). | Pruritus (itching) and inflammation associated with the rash. | Ensure nails are trimmed to prevent self-trauma. Consult with a veterinarian about appropriate analgesics or anti-pruritic medications. |
| Development of dry, flaky skin (xerosis) in addition to the rash. | Disruption of skin barrier function by avutometinib. | Apply a veterinary-approved emollient or moisturizer to the affected areas twice daily. |
IV. Experimental Protocols
Protocol: Induction of MEK Inhibitor-Associated Skin Rash in Mice
This protocol is adapted from a study using the MEK inhibitor trametinib and can be used as a starting point for studies with avutometinib.[1]
-
Animal Model: C57BL/6 or other appropriate mouse strain.
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Drug Formulation: Prepare avutometinib in a suitable vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose and 0.2% Tween-80).
-
Dosing Regimen:
-
Administer avutometinib orally once daily at a predetermined dose. Dose-finding studies may be necessary to identify a dose that induces a consistent and manageable skin rash.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Visually inspect the mice daily for the appearance of skin lesions, particularly on the face, back, and chest.
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Record the day of onset and score the severity of the rash using a predefined grading scale.
-
Photograph the lesions at regular intervals.
-
-
Endpoint: Continue the study for the planned duration or until a humane endpoint is reached (e.g., severe skin ulceration, significant weight loss).
Protocol: Management of Skin Rash with Topical Treatment
-
Treatment Groups: Once a consistent skin rash is established, randomize animals into treatment groups:
-
Vehicle control (topical application of the cream/gel base).
-
Topical corticosteroid (e.g., 1% hydrocortisone cream).
-
Other experimental topical treatments.
-
-
Application:
-
Gently apply a thin layer of the topical treatment to the affected skin areas once or twice daily.
-
If necessary, an Elizabethan collar may be used for a short period after application to prevent ingestion of the treatment.
-
-
Evaluation:
-
Continue to monitor and score the rash severity daily.
-
Assess the efficacy of the treatment by comparing the change in rash scores over time between the treatment and vehicle control groups.
-
-
Sample Collection: At the study endpoint, collect skin samples from the affected areas for histopathological analysis to evaluate changes in inflammation and epidermal structure.
References
- 1. Synchronous BRAFV600E and MEK inhibition leads to superior control of murine melanoma by limiting MEK inhibitor induced skin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avutometinib and Defactinib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination of avutometinib and defactinib in preclinical experiments.
Mechanism of Action & Rationale for Combination
Avutometinib is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] However, tumor cells can develop resistance to MEK inhibition by activating alternative survival pathways. One such mechanism is the compensatory activation of Focal Adhesion Kinase (FAK).[2][3]
Defactinib is an inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[1] By inhibiting FAK, defactinib blocks this key resistance pathway, leading to a more potent and durable anti-tumor response when combined with avutometinib.[1][2] This dual blockade of both the primary oncogenic pathway and a key resistance mechanism forms the basis for the synergistic anti-tumor activity of the avutometinib and defactinib combination.[4][5]
Signaling Pathway Overview
Caption: Avutometinib and Defactinib Signaling Pathway Inhibition.
Experimental Protocols
Cell Viability and Synergy Assays
This protocol outlines a general workflow for determining the IC50 values of avutometinib and defactinib individually and for assessing their synergistic effects in combination.
Caption: Workflow for Cell Viability and Synergy Analysis.
Detailed Methodology:
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Cell Seeding: Plate cells in 96-well microplates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere for 24 hours.
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Drug Preparation: Prepare stock solutions of avutometinib and defactinib in DMSO. Further dilute the drugs in cell culture medium to the desired concentrations.
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Treatment:
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Single Agent: Treat cells with a range of concentrations of either avutometinib or defactinib to determine the IC50 of each drug.
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Combination: Treat cells with a combination of avutometinib and defactinib at a constant ratio (e.g., based on the ratio of their individual IC50 values) across a range of concentrations.
-
-
Incubation: Incubate the treated cells for a predetermined period, typically 72 hours.
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Viability Assessment: Use a suitable cell viability assay, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of cell viability relative to vehicle-treated control cells.
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Determine the IC50 values for each drug alone using non-linear regression analysis.
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Assess the synergy of the combination using software such as CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting for Target Engagement
This protocol is for verifying the on-target effects of avutometinib and defactinib by assessing the phosphorylation status of their respective targets, ERK and FAK.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with avutometinib, defactinib, or the combination at specified concentrations for a defined period (e.g., 24 hours).[6] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-FAK (Tyr397), and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
| Parameter | Avutometinib | Defactinib | Combination | Reference |
| In Vitro IC50 Range (Endometrial Cancer Cell Lines) | 0.3 - 7.5 µM | 1.7 - 3.8 µM | Synergy observed | [6] |
| In Vitro Combination Index (LGSOC Organoid) | CI = 0.53 | [7] | ||
| Recommended Phase 2 Clinical Dose | 3.2 mg twice weekly (3 weeks on, 1 week off) | 200 mg twice daily (3 weeks on, 1 week off) | N/A | [3][8] |
| Overall Response Rate (ORR) in KRAS-mutant LGSOC (Clinical Trial) | 44% | [8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | - Inconsistent cell seeding density- Edge effects in 96-well plates- Drug precipitation at high concentrations | - Use a multichannel pipette for cell seeding- Avoid using the outer wells of the plate- Check drug solubility in media and consider using a lower final DMSO concentration |
| No synergistic effect observed (CI ≥ 1) | - Cell line may not be dependent on both pathways- Suboptimal drug ratio or concentration range- Incorrect timing of drug addition | - Confirm pathway activation (p-ERK, p-FAK) at baseline- Perform dose-response curves for each drug to inform the combination ratio- Consider sequential vs. simultaneous drug addition |
| Weak or no signal in Western blot for p-ERK/p-FAK | - Insufficient protein loading- Inactive antibodies- Rapid dephosphorylation after cell lysis | - Increase the amount of protein loaded- Use fresh or validated antibodies- Use fresh lysis buffer with phosphatase inhibitors and keep samples on ice |
| Unexpected increase in cell proliferation at low drug concentrations | - Hormetic effect- Off-target effects | - Expand the dose-response curve to confirm the effect- Investigate potential off-target activities of the inhibitors |
| Drug precipitation in culture medium | - Poor solubility of the compound | - Ensure the final DMSO concentration is low (typically <0.5%)- Prepare fresh drug dilutions for each experiment |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the intermittent dosing schedule (3 weeks on, 1 week off) used in clinical trials?
A1: The intermittent dosing schedule for the combination of avutometinib and defactinib is designed to improve tolerability and manage adverse events, allowing for sustained treatment.[3]
Q2: Is the synergistic effect of this combination dependent on the KRAS mutation status of the cells?
A2: While clinical data show a higher overall response rate in patients with KRAS-mutated low-grade serous ovarian cancer, preclinical studies have demonstrated synergy in various cancer models with different genetic backgrounds.[5][8] The dependence on KRAS status may be cell-context specific.
Q3: How should I prepare and store avutometinib and defactinib for in vitro experiments?
A3: Both compounds are typically dissolved in DMSO to create high-concentration stock solutions, which can be stored at -20°C or -80°C. For experiments, fresh dilutions should be made in cell culture medium to the final desired concentrations. Avoid repeated freeze-thaw cycles of the stock solutions.
Q4: What are the most common adverse events observed in clinical trials, and how might they translate to in vitro observations?
A4: Common clinical adverse events include nausea, diarrhea, fatigue, and rash.[2] In a research setting, it's important to monitor for signs of cytotoxicity, such as changes in cell morphology or a significant decrease in cell viability even at low concentrations, which could indicate non-specific toxicity.
Q5: What are the known mechanisms of resistance to the avutometinib and defactinib combination?
A5: While the combination is designed to overcome a key resistance mechanism to MEK inhibition, further resistance could potentially emerge through the activation of other parallel signaling pathways, such as the PI3K/AKT/mTOR pathway.[7]
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of focal adhesion kinase and RAF/MEK elicits synergistic inhibition of melanoma growth and reduces metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verastem.com [verastem.com]
- 6. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Technical Support Center: Understanding and Overcoming FAK-Mediated Resistance to Avutometinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the role of Focal Adhesion Kinase (FAK) activation in mediating resistance to Avutometinib, a potent RAF/MEK clamp.
Frequently Asked Questions (FAQs)
Q1: What is Avutometinib and what is its mechanism of action?
Avutometinib (also known as VS-6766) is a novel small molecule inhibitor that functions as a "RAF/MEK clamp." It uniquely targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival. Avutometinib not only inhibits MEK1/2 activity but also prevents the compensatory feedback reactivation of MEK by RAF, leading to a more profound and sustained pathway inhibition compared to conventional MEK inhibitors.
Q2: What is FAK, and what is its role in cancer?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. It is a key component of focal adhesions, which are cellular structures that connect the cell's cytoskeleton to the extracellular matrix. In many cancers, FAK is overexpressed and activated, contributing to tumor progression, metastasis, and the development of drug resistance.
Q3: Why does FAK activation lead to resistance to Avutometinib?
Inhibition of the MAPK pathway by Avutometinib can trigger a compensatory signaling loop that leads to the activation of FAK. This is an adaptive resistance mechanism where the cancer cells bypass the blocked MAPK pathway by utilizing FAK-mediated survival signals. Activated FAK can promote cell survival and proliferation through various downstream effectors, including the PI3K/AKT pathway, thereby circumventing the therapeutic effects of Avutometinib. Mechanistically, inhibition of the MAPK pathway can lead to a decrease in the expression of RhoE/Rnd3, which in turn unleashes RhoA/FAK/AKT signaling[1].
Q4: What is the rationale for combining Avutometinib with a FAK inhibitor?
The combination of Avutometinib with a FAK inhibitor, such as Defactinib, is designed to overcome this adaptive resistance. By simultaneously blocking the primary oncogenic driver pathway (MAPK) with Avutometinib and the key resistance pathway (FAK), the combination therapy can induce a more potent and durable anti-tumor response. Preclinical and clinical studies have shown that this combination is synergistic, leading to enhanced tumor growth inhibition and improved clinical outcomes in patients with RAS/MAPK pathway-driven cancers, such as KRAS-mutant low-grade serous ovarian cancer[2][3].
Q5: What experimental evidence supports the role of FAK in Avutometinib resistance?
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In vitro studies: Treatment of cancer cell lines with Avutometinib alone leads to an increase in the phosphorylation of FAK at key activation sites (e.g., Tyrosine 397). The addition of a FAK inhibitor synergistically enhances the anti-proliferative and pro-apoptotic effects of Avutometinib[4][5].
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In vivo studies: In xenograft models of various cancers, the combination of Avutometinib and a FAK inhibitor results in significantly greater tumor growth inhibition and improved survival compared to either agent alone[4][6].
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Clinical trials: The Phase 2 RAMP 201 and Phase 1 FRAME trials have demonstrated promising clinical activity for the Avutometinib and Defactinib combination in patients with recurrent low-grade serous ovarian cancer, particularly those with KRAS mutations[2][7][8][9].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the interplay between Avutometinib and FAK signaling.
Table 1: In Vitro Efficacy of Avutometinib and Defactinib in Endometrial Cancer Cell Lines
| Cell Line | Avutometinib IC50 (µM) | Defactinib IC50 (µM) | Combination Effect |
| UTE1 | 2.5 ± 0.7 | 1.9 ± 0.4 | - |
| UTE2 | Not Reached | 2.5 ± 0.5 | - |
| UTE3 | 0.3 ± 0.1 | 1.7 ± 0.3 | - |
| UTE10 | 0.6 ± 0.2 | 2.2 ± 0.4 | Synergistic |
| UTE11 | 7.5 ± 1.2 | 3.8 ± 0.7 | - |
Data extracted from a study on primary endometrial cancer cell lines. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.[10][11]
Table 2: In Vivo Efficacy of Avutometinib and FAK Inhibitor Combination in a UTE10 Xenograft Model
| Treatment Group | Mean Tumor Volume Change from Baseline (Day 21) | Median Overall Survival (Days) |
| Control (Vehicle) | > +1000% | 23 |
| Defactinib (VS-4718) | ~ +400% | 55 |
| Avutometinib | ~ +200% | 79 |
| Avutometinib + Defactinib | ~ -50% (Tumor Regression) | Not Reached (at day 75) |
Data from an in vivo study using a UTE10 endometrial cancer xenograft model. The combination therapy demonstrated superior tumor growth inhibition and a significant survival advantage.[4][12]
Table 3: Clinical Efficacy of Avutometinib and Defactinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Overall Population | 31% | 31.1 months | 12.9 months |
| KRAS-mutant | 44% | Not Reached | 22.0 months |
| KRAS wild-type | 17% | 14.8 months | 12.8 months |
Data from the Phase 2 RAMP 201 trial in patients with recurrent low-grade serous ovarian cancer. The combination showed significant clinical benefit, particularly in the KRAS-mutant population.[7][8][13][14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Avutometinib and FAK-mediated resistance signaling pathway.
Caption: Experimental workflow for investigating FAK-mediated resistance.
Experimental Protocols
1. Western Blot for FAK Phosphorylation (p-FAK Y397)
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Objective: To detect the activation of FAK by measuring its autophosphorylation at Tyrosine 397.
-
Methodology:
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Cell Lysis:
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Treat cells with Avutometinib for the desired time.
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Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
2. Cell Viability (MTT) Assay
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Objective: To assess the effect of Avutometinib and/or a FAK inhibitor on cell proliferation.
-
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of Avutometinib, a FAK inhibitor, or the combination of both. Include a vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Avutometinib in combination with a FAK inhibitor in a living organism.
-
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
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Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, Avutometinib alone, FAK inhibitor alone, combination).
-
-
Drug Administration:
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Administer drugs according to the predetermined schedule and dosage (e.g., oral gavage daily or twice weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
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Collect tumors for downstream analysis (e.g., Western blot, IHC).
-
Analyze data for tumor growth inhibition and survival.
-
-
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for p-FAK | Inefficient cell lysis or protein degradation | Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice at all times. |
| Low abundance of p-FAK | Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for FAK before blotting. | |
| Ineffective primary antibody | Use a validated antibody for p-FAK (Y397) at the recommended dilution. Include a positive control (e.g., lysate from pervanadate-treated cells). | |
| High background | Non-specific antibody binding | Block with 5% BSA instead of milk, as milk contains phosphoproteins that can interfere. Increase the duration and number of washes. |
| Contaminated buffers | Use fresh, high-quality reagents and filter your buffers. | |
| Inconsistent results | Variation in sample loading | Normalize protein loading by performing a protein quantification assay and blotting for a loading control. |
| Inefficient transfer | Optimize transfer conditions (time, voltage). Check the transfer with Ponceau S staining. |
Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS. | |
| Inconsistent IC50 values | Variation in cell health or passage number | Use cells at a consistent passage number and ensure they are in the exponential growth phase. |
| Drug instability | Prepare fresh drug dilutions for each experiment. | |
| Low signal-to-noise ratio | Suboptimal cell number | Optimize the initial cell seeding density to ensure the absorbance values are in the linear range of the assay. |
In Vivo Xenograft Studies
| Issue | Possible Cause | Suggested Solution |
| Poor tumor take rate | Unhealthy cells or improper injection technique | Use viable, log-phase cells for injection. Ensure proper subcutaneous injection technique. |
| High variability in tumor growth | Variation in initial tumor size at randomization | Randomize animals when tumors are within a narrow size range. |
| Inconsistent drug administration | Ensure accurate and consistent dosing for all animals. | |
| Toxicity (e.g., weight loss) | Drug dosage is too high | Perform a dose-range finding study to determine the maximum tolerated dose (MTD). |
| Off-target effects of the drugs | Monitor animals closely for signs of toxicity and consider dose reduction or a different dosing schedule. |
References
- 1. FAK inhibition combined with the RAF-MEK clamp avutometinib overcomes resistance to targeted and immune therapies in BRAF V600E melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 9. mskcc.org [mskcc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. oncodaily.com [oncodaily.com]
- 14. Avutometinib and Defactinib Show Promise in Recurrent Low-Grade Serous Ovarian Cancer [trial.medpath.com]
Troubleshooting inconsistent p-ERK inhibition with Avutometinib
Welcome to the technical support center for Avutometinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent p-ERK inhibition during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Avutometinib and what is its mechanism of action?
Avutometinib (also known as VS-6766) is a potent and selective dual inhibitor of RAF and MEK, key protein kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3] It is a "RAF/MEK clamp" that induces the formation of inactive RAF/MEK complexes, thereby preventing the phosphorylation of MEK1/2 by RAF.[1][4] This ultimately leads to the inhibition of ERK1/2 phosphorylation (p-ERK), a critical step in this pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1][2][5]
Q2: Why is p-ERK a crucial readout for Avutometinib's activity?
p-ERK, the phosphorylated and activated form of ERK, is a downstream effector of the MAPK pathway.[6] Measuring the levels of p-ERK is a direct indicator of the pathway's activation status.[6] Therefore, a reduction in p-ERK levels upon treatment with Avutometinib confirms target engagement and inhibition of the MAPK signaling cascade.
Q3: Why is Avutometinib often used in combination with Defactinib?
Treatment with Avutometinib can sometimes lead to the activation of compensatory signaling pathways as a mechanism of resistance. One such mechanism is the activation of Focal Adhesion Kinase (FAK).[5] Defactinib is a FAK inhibitor.[5] By combining Avutometinib with Defactinib, both the primary MAPK pathway and the FAK-mediated resistance pathway are blocked, leading to a more potent and durable anti-tumor response in some cancers, such as KRAS-mutant low-grade serous ovarian cancer.[5][7]
Troubleshooting Inconsistent p-ERK Inhibition
This guide addresses common issues that may lead to variable or unexpected results when assessing p-ERK levels after treatment with Avutometinib.
Issue 1: Higher than expected p-ERK levels after Avutometinib treatment.
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Possible Cause 1: Suboptimal Inhibitor Concentration or Incubation Time.
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Troubleshooting Steps:
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Titrate Avutometinib Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines.
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Optimize Incubation Time: Analyze p-ERK levels at different time points (e.g., 2, 6, 12, 24 hours) after Avutometinib treatment. The kinetics of p-ERK inhibition can vary. In some cell lines, a rebound in p-ERK levels can be observed at later time points due to feedback mechanisms.[8]
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-
-
Possible Cause 2: Feedback Reactivation of the MAPK Pathway.
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Explanation: Inhibition of MEK/ERK can relieve negative feedback loops that normally suppress the activity of upstream components like RAF.[9] This can lead to increased RAF activity and subsequent re-phosphorylation of MEK and ERK, counteracting the inhibitory effect of Avutometinib.
-
Troubleshooting Steps:
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Assess Upstream Signaling: If possible, measure the phosphorylation status of MEK (p-MEK) in parallel with p-ERK. A decrease in p-ERK with a concurrent increase in p-MEK can indicate feedback reactivation.
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Consider Combination Therapy: In your experimental model, explore the combination of Avutometinib with an inhibitor of an upstream component (if applicable and distinct from Avutometinib's RAF inhibition) or a parallel pathway inhibitor to overcome this feedback.
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-
-
Possible Cause 3: Activation of Compensatory Signaling Pathways.
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Explanation: Cells can adapt to MAPK pathway inhibition by upregulating other pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][2][4]
-
Troubleshooting Steps:
-
Probe for Parallel Pathway Activation: Perform Western blot analysis for key markers of compensatory pathways, such as phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6). An increase in these markers following Avutometinib treatment suggests the activation of these escape pathways.
-
Explore Rational Combinations: Consider co-treatment with an inhibitor of the identified compensatory pathway (e.g., a PI3K or mTOR inhibitor) to achieve more complete signaling inhibition.
-
-
Issue 2: High variability in p-ERK inhibition between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Steps:
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Standardize Cell Density: Ensure that cells are seeded at the same density for all experiments, as cell confluency can affect signaling pathways.
-
Serum Starvation: Before treatment with Avutometinib, consider serum-starving your cells for a period (e.g., 4-12 hours).[10] This reduces the basal level of p-ERK, providing a clearer window to observe inhibition.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular signaling.
-
-
-
Possible Cause 2: Reagent Instability or Improper Handling.
-
Troubleshooting Steps:
-
Avutometinib Preparation: Prepare fresh stock solutions of Avutometinib and aliquot for single use to avoid repeated freeze-thaw cycles.
-
Lysis Buffer Composition: Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation status of ERK during sample preparation.[11]
-
-
-
Possible Cause 3: Technical Variability in Western Blotting.
-
Troubleshooting Steps:
-
Consistent Protein Loading: Quantify total protein concentration in your lysates accurately and load equal amounts for each sample. Use a reliable loading control (e.g., β-actin, GAPDH, or total ERK) to normalize your results.
-
Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of ERK. If you are stripping and re-probing for total ERK, be aware that this process can lead to protein loss. Running two separate gels may be a more reliable approach.[12]
-
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Avutometinib in various cancer cell lines, providing a reference for expected potency.
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) for Cell Growth |
| SK-MEL-28 | Melanoma | BRAF V600E | 65 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 28 |
| MIAPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 |
| SW480 | Colorectal Cancer | KRAS G12V | 46 |
| HCT116 | Colorectal Cancer | KRAS G13D | 277 |
Data sourced from Selleck Chemicals product information.[13]
Detailed Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
This protocol provides a step-by-step guide for assessing p-ERK levels in cell lysates.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
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(Optional) Serum-starve cells for 4-12 hours prior to treatment.
-
Treat cells with the desired concentrations of Avutometinib or vehicle control (e.g., DMSO) for the optimized duration.
-
-
Cell Lysis:
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Place the 6-well plates on ice and aspirate the media.
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Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Transfer the supernatant (protein lysate) to a new tube.
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-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
To normalize for protein loading, either strip the membrane and re-probe for total ERK or a loading control (e.g., β-actin), or run a parallel gel.
-
Protocol 2: ELISA for p-ERK Quantification
This protocol outlines a general procedure for a sandwich ELISA to measure p-ERK.
-
Prepare Reagents and Samples:
-
Prepare all reagents, standards, and cell lysates as per the ELISA kit manufacturer's instructions. Cell lysates should be prepared as described in the Western blot protocol, ensuring the inclusion of phosphatase inhibitors.
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Aspirate the liquid from each well and wash the plate according to the kit's protocol.
-
Add 100 µL of the prepared detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody or streptavidin solution.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately.
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of p-ERK in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Avutometinib and p-ERK inhibition.
Caption: Avutometinib signaling pathway and points of inhibition.
Caption: Standard Western blot workflow for p-ERK analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Positive- and negative-feedback regulations coordinate the dynamic behavior of the Ras-Raf-MEK-ERK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
How to minimize Avutometinib toxicity in long-term in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Avutometinib-related toxicity in long-term in vivo studies. The guidance provided is based on known toxicities of Avutometinib and other MEK inhibitors, with recommendations adapted for a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Avutometinib in preclinical studies?
A1: Based on clinical data and preclinical studies with Avutometinib and other MEK inhibitors, the most anticipated toxicities in animal models include dermatologic, gastrointestinal, and cardiovascular adverse events. A significant increase in creatine phosphokinase (CPK) has also been noted.[1][2][3]
Q2: How can I proactively monitor for these toxicities in my long-term in vivo study?
A2: A comprehensive monitoring plan is crucial. This should include regular body weight measurements, clinical observations (assessing skin, fur, posture, and behavior), and periodic collection of blood samples for hematology and clinical chemistry analysis. Specific attention should be paid to liver enzymes (AST, ALT), bilirubin, and CPK levels.[1][3][4] For cardiovascular monitoring, non-invasive methods like echocardiography can be employed at baseline and at specified intervals during the study.
Q3: Are there any recommended supportive care measures to minimize Avutometinib toxicity?
A3: Yes, providing supportive care can significantly improve the well-being of the animals and the success of the study. This can include providing a highly palatable and easily digestible diet to counteract potential nausea and diarrhea, ensuring easy access to hydration, and maintaining a clean and stress-free environment. For skin toxicities, ensure bedding is soft and non-abrasive.
Q4: When should I consider a dose reduction or interruption for Avutometinib?
A4: Dose modifications should be considered if an animal exhibits significant signs of toxicity.[4][5] This includes a body weight loss exceeding 15-20% of baseline, severe or persistent skin rash, prolonged diarrhea leading to dehydration, or marked elevations in liver enzymes or CPK. A temporary interruption of dosing until recovery, followed by re-initiation at a lower dose, is a common strategy.[4][5]
Troubleshooting Guides
Issue 1: Dermatologic Toxicity (Rash, Dermatitis)
-
Symptoms: Erythema (redness), papular or maculopapular rash, dry or flaky skin, pruritus (itching, inferred from excessive scratching).[1][3]
-
Troubleshooting Steps:
-
Assess Severity: Grade the rash based on a standardized scale (e.g., a modified human grading system).
-
Supportive Care:
-
Ensure clean, dry, and soft bedding to minimize irritation.
-
Consider providing nesting material to reduce stress.
-
-
Dose Modification:
-
For mild to moderate rash, continue dosing and monitor closely.
-
For severe, persistent, or ulcerative rash, interrupt Avutometinib dosing until the condition improves. Reintroduce the drug at a reduced dose (e.g., 25-50% reduction).[5]
-
-
Topical Treatments: While not standard in preclinical studies, consultation with a veterinarian may identify safe, non-toxic topical emollients suitable for the animal model.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea)
-
Symptoms: Loose or watery stools, perianal soiling, dehydration (indicated by skin tenting and reduced activity).[1][3]
-
Troubleshooting Steps:
-
Monitor Hydration: Assess for signs of dehydration daily.
-
Supportive Care:
-
Provide a highly palatable, high-moisture diet or hydrogel for supplemental hydration.
-
Ensure fresh water is readily accessible.
-
-
Dose Modification:
-
For mild, intermittent diarrhea, continue dosing and provide supportive care.
-
For moderate to severe diarrhea, interrupt Avutometinib dosing. Once resolved, dosing can be resumed at a lower dose.[4]
-
-
Issue 3: Elevated Creatine Phosphokinase (CPK)
-
Symptoms: Usually asymptomatic, detected through blood analysis. In severe cases, may be associated with muscle weakness or pain (inferred from reduced mobility or altered gait).[1][3]
-
Troubleshooting Steps:
-
Monitoring: Include CPK in routine blood monitoring panels.
-
Dose Modification:
-
For moderate elevations without clinical signs, continue dosing and increase monitoring frequency.
-
For significant elevations (e.g., >10x the upper limit of normal) or if accompanied by clinical signs, interrupt Avutometinib dosing. Dosing may be resumed at a lower level upon normalization of CPK levels.
-
-
Data Presentation
Table 1: Common Toxicities Associated with Avutometinib and Other MEK Inhibitors
| Toxicity Class | Specific Adverse Event | Reported Incidence (in clinical studies) |
| Dermatologic | Rash, Dermatitis Acneiform | High (up to 90% for rash)[3] |
| Gastrointestinal | Diarrhea, Nausea | High (up to 67% for nausea, 58% for diarrhea)[3] |
| Musculoskeletal | Increased Creatine Phosphokinase (CPK) | High (up to 60%)[3] |
| Hepatic | Increased AST/ALT | Common (up to 43% for AST)[3] |
| General | Fatigue | High (up to 44%)[3] |
| Ocular | Vitreoretinal disorders, Visual impairment | Common |
Note: Incidence rates are from clinical studies and may not directly translate to preclinical models but indicate a higher likelihood of occurrence.
Table 2: Suggested Dose Modification Strategy for Toxicity Management in Preclinical Studies
| Toxicity Grade (Example) | Clinical Signs | Recommended Action |
| Grade 1 (Mild) | Minor rash, intermittent loose stools, <10% weight loss. | Continue Avutometinib, increase monitoring. |
| Grade 2 (Moderate) | Persistent non-ulcerative rash, persistent diarrhea without dehydration, 10-15% weight loss. | Interrupt Avutometinib until resolution to Grade 1, then resume at the same dose or a 25% reduction. |
| Grade 3 (Severe) | Ulcerative dermatitis, diarrhea with dehydration, >15% weight loss, significant elevation in liver enzymes or CPK. | Interrupt Avutometinib until resolution. Resume at a 50% dose reduction. |
| Grade 4 (Life-threatening) | Anaphylaxis, severe organ dysfunction. | Permanently discontinue Avutometinib. |
This is a suggested framework and should be adapted based on the specific experimental protocol and institutional animal care and use committee (IACUC) guidelines.
Experimental Protocols
Protocol 1: Routine Toxicity Monitoring in Long-Term In Vivo Studies
-
Frequency:
-
Daily: Clinical observation (activity, posture, grooming, stool consistency) and cage-side wellness checks.
-
Twice Weekly: Body weight measurement.
-
Bi-weekly/Monthly: Blood collection for complete blood count (CBC) and serum chemistry (including ALT, AST, bilirubin, creatinine, and CPK). The frequency may be increased if signs of toxicity are observed.
-
-
Clinical Observations:
-
Skin: Check for erythema, rash, and alopecia. Note the location and severity.
-
Gastrointestinal: Monitor for changes in stool consistency and volume.
-
General: Observe for changes in activity level, grooming behavior, and signs of pain or distress.
-
-
Blood Collection:
-
Use appropriate low-volume blood collection techniques as approved by the IACUC to minimize stress on the animals.
-
Process samples according to standard laboratory procedures for analysis.
-
Protocol 2: Management of Suspected Cardiotoxicity
-
Baseline Assessment:
-
Prior to the first dose of Avutometinib, perform baseline echocardiography on all animals to establish normal cardiac function parameters (e.g., ejection fraction, fractional shortening).
-
-
Interim Monitoring:
-
Conduct follow-up echocardiography at predetermined intervals (e.g., monthly or at the midpoint of the study).
-
Increase the frequency of monitoring if animals show signs of distress, such as lethargy or respiratory changes.
-
-
Data Analysis:
-
Compare follow-up echocardiography data to baseline values for each animal.
-
A significant decrease in cardiac function may warrant dose modification or discontinuation of the study for that animal, in consultation with a veterinarian.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Avutometinib dose reduction strategies for adverse events in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events during pre-clinical and clinical research involving avutometinib. The following information is intended to provide guidance and is not a substitute for clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of avutometinib?
Avutometinib is a small molecule inhibitor that targets key components of the MAPK/ERK signaling pathway.[1] Specifically, it is a MEK1 inhibitor that induces the formation of inactive RAF/MEK complexes, thereby preventing the phosphorylation of MEK1/2 by RAF.[2][3] This disruption of the RAS/RAF/MEK/ERK pathway inhibits tumor cell proliferation, differentiation, and survival.[1][3] Interestingly, treatment with avutometinib can lead to an increase in phosphorylated focal adhesion kinase (FAK), which is why it is often used in combination with the FAK inhibitor, defactinib, to achieve a more complete blockade of cancer cell signaling pathways.[2][3]
Q2: What are the most common adverse events observed with avutometinib, particularly in combination with defactinib?
In clinical trials, the most frequently observed adverse events (affecting ≥25% of patients) when avutometinib is used in combination with defactinib include:
-
Increased creatine phosphokinase (CPK)
-
Nausea
-
Fatigue
-
Increased aspartate aminotransferase (AST)
-
Rash
-
Diarrhea
-
Musculoskeletal pain
-
Edema
-
Decreased hemoglobin
-
Increased alanine aminotransferase (ALT)
-
Vomiting
-
Increased blood bilirubin
-
Increased triglycerides
-
Decreased lymphocyte count
-
Abdominal pain
-
Dermatitis acneiform
-
Vitreoretinal disorders
Q3: What is the recommended starting dose of avutometinib in clinical research for low-grade serous ovarian cancer (LGSOC)?
The recommended dosage of avutometinib is 3.2 mg (administered as four 0.8 mg capsules) taken orally twice a week (e.g., on Day 1 and Day 4) for the first three weeks of a four-week cycle.[4][6] This regimen is continued until disease progression or unacceptable toxicity occurs.[4]
Troubleshooting Guides for Adverse Events
Skin Toxicities
Issue: A researcher observes a rash or other skin reactions in a subject.
Solution: Skin toxicities are very common, occurring in up to 94% of patients in some studies.[2] Prophylactic measures are recommended, including the use of topical corticosteroids and systemic oral antibiotics starting from the beginning of treatment and continuing for at least the first two cycles.[2] Patients should also be advised to limit sun exposure and use a broad-spectrum sunscreen with an SPF of ≥30.[2][7]
Dose Reduction Strategy for Skin Toxicity:
| Grade of Toxicity | Recommended Action |
| Grade ≤2 (persistent or recurrent) | Consider holding therapy. If it resolves to Grade ≤1, resume at the same dose.[7] |
| Intolerable Grade 2 | Reduce avutometinib dosage to the next level.[7] |
| Grade 3 | Hold therapy. If toxicity resolves to Grade ≤1, resume at a reduced dosage.[7] |
| Recurrent Grade 3 | Permanently discontinue treatment.[7] |
| Grade 4 | Permanently discontinue treatment.[7] |
Increased Creatine Phosphokinase (CPK) and Rhabdomyolysis
Issue: Elevated CPK levels are detected during routine monitoring.
Solution: Increased CPK is a common laboratory abnormality.[4] It is crucial to monitor CPK levels prior to the start of each cycle, on day 15 of the first four cycles, and as clinically indicated.[2] If CPK levels are elevated, the subject should be evaluated for rhabdomyolysis or other potential causes.[2][7]
Dose Reduction Strategy for Increased CPK:
| Grade of Toxicity | Recommended Action |
| Grade 3 | Hold therapy. If toxicity improves to Grade ≤1 within 3 weeks, resume at the same dosage. If it persists for >3 weeks, permanently discontinue.[7] |
| Grade 4 | Hold therapy. If toxicity improves to Grade ≤1 within 3 weeks, resume at a reduced dosage. If it persists for >3 weeks, permanently discontinue.[7] |
| Any grade with rhabdomyolysis | Permanently discontinue treatment.[7] |
Ocular Toxicities
Issue: A subject reports visual changes, dry eyes, or other eye-related symptoms.
Solution: Ocular adverse reactions are common with avutometinib treatment.[2] It is recommended to perform a comprehensive ophthalmic evaluation at baseline, before the second cycle, every three cycles thereafter, and as clinically indicated.[8]
Dose Reduction Strategy for Ocular Toxicities:
| Type of Ocular Toxicity | Severity | Recommended Action |
| Keratitis | Confluent superficial keratitis or ≥3-line loss in best corrected visual acuity | Hold therapy; resume at the same dose upon resolution.[7] |
| Corneal ulcer or stromal opacity or vision 20/200 or worse | Hold therapy; resume at a reduced dose upon resolution.[7] | |
| Corneal perforation | Permanently discontinue.[7] | |
| Blurred Vision | Best corrected visual acuity (BCVA) worse than baseline but no worse than 20/200 | Hold therapy; resume at the same dose when BCVA resolves to 20/40 or baseline.[7] |
| BCVA 20/200 or worse | Hold therapy; resume at a reduced dose when BCVA resolves to 20/40 or baseline.[7] | |
| Retinal Pigment Epithelial Detachment (RPED) | First occurrence | Repeat optical coherence tomography (OCT) in 2 weeks.[7] |
| RPED present at first follow-up | Reduce dosage and repeat OCT in 2 weeks.[7] |
Hepatotoxicity
Issue: Elevated liver function tests (AST/ALT) are observed.
Solution: Liver function should be monitored before starting each cycle, on day 15 of the first four cycles, and as clinically indicated.
Dose Reduction Strategy for Hepatotoxicity:
| Grade of Toxicity | Recommended Action |
| Grade 2 Hyperbilirubinemia with ≤ Grade 1 AST/ALT increase | Withhold therapy until hyperbilirubinemia is ≤ Grade 1; then resume at the same dose.[6] |
| Grade 2 Hyperbilirubinemia with Grade 2 AST/ALT increase | Withhold therapy until hyperbilirubinemia is ≤ Grade 1 or baseline; then resume at the same dose.[6] |
| Grade 2 Hyperbilirubinemia with > Grade 2 AST/ALT increase | Permanently discontinue therapy.[6] |
| Grade 3 Hyperbilirubinemia with ≤ Grade 1 AST/ALT increase | Withhold therapy until hyperbilirubinemia is ≤ Grade 1 or baseline; then resume at the same dose.[6] |
Avutometinib Dose Reduction Levels
| Dose Level | Avutometinib Dosage |
| Starting Dose | 3.2 mg orally twice weekly |
| First Dose Reduction | 2.4 mg orally twice weekly |
If a subject is unable to tolerate the first dose reduction, permanent discontinuation of avutometinib is recommended.[6][7]
Experimental Protocols
Protocol 1: Monitoring for Skin Toxicity
-
Baseline Assessment: Before initiating treatment, perform a thorough skin examination to document any pre-existing conditions.
-
Patient Education: Instruct subjects on the importance of daily sunscreen application (SPF ≥30) and limiting sun exposure.[2]
-
Prophylactic Treatment: Initiate prophylactic topical corticosteroids and oral antibiotics at the start of therapy and continue for at least the first two cycles.[2]
-
Routine Monitoring: At each study visit, conduct a visual inspection of the skin, paying close attention to the face, scalp, neck, and upper torso.
-
Grading: Grade any observed skin toxicities according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE).
-
Action: Implement dose modifications as per the "Dose Reduction Strategy for Skin Toxicity" table based on the grade of toxicity.
Protocol 2: Monitoring for Increased CPK
-
Baseline Measurement: Obtain a baseline creatine phosphokinase (CPK) level before the first dose of avutometinib.
-
Scheduled Monitoring: Collect blood samples for CPK measurement prior to the start of each treatment cycle and on day 15 of the first four cycles.[2]
-
Clinical Evaluation: If elevated CPK is detected, assess the patient for signs and symptoms of rhabdomyolysis, including muscle pain, weakness, and dark urine.
-
Grading: Grade the elevated CPK according to the CTCAE.
-
Action: Follow the "Dose Reduction Strategy for Increased CPK" table for appropriate dose adjustments or discontinuation.
Visualizations
Caption: Avutometinib inhibits the RAS/RAF/MEK/ERK pathway, while defactinib blocks FAK signaling.
Caption: Workflow for managing adverse events during avutometinib research.
References
- 1. What is Avutometinib used for? [synapse.patsnap.com]
- 2. Avutometinib and Defactinib Monograph for Professionals - Drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avutometinib and Defactinib Granted Accelerated Approval for KRAS-Mutated Low-Grade Serous Ovarian Cancer - Oncology Data Advisor [oncdata.com]
- 5. nottheseovaries.org [nottheseovaries.org]
- 6. drugs.com [drugs.com]
- 7. Avmapki (avutometinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serious Ovarian Cancer - BioSpace [biospace.com]
Technical Support Center: Enhancing Oral Bioavailability of Avutometinib Potassium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo oral gavage studies with Avutometinib potassium. The focus is on strategies to improve its oral bioavailability, a common hurdle for kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of avutometinib after oral gavage in our animal models. What are the likely causes?
Low and variable plasma concentrations of avutometinib, a potent RAF/MEK inhibitor, are often attributed to its physicochemical properties.[1][2] Like many kinase inhibitors, avutometinib likely exhibits low aqueous solubility and high lipophilicity, which can lead to poor dissolution in the gastrointestinal (GI) tract and consequently, limited absorption.[1][2] Factors such as inconsistent dosing technique, inappropriate vehicle selection, and potential first-pass metabolism can also contribute to this variability.[3][4]
Q2: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
First, review your formulation and dosing procedures. Ensure the compound is fully solubilized or homogeneously suspended in the vehicle prior to each administration. For oral gavage, proper technique is crucial to avoid accidental tracheal administration or esophageal irritation, which can affect absorption.[5] It is also beneficial to confirm the stability of avutometinib in the chosen vehicle over the duration of your study.
Q3: Which formulation strategies can be employed to improve the oral absorption of avutometinib?
Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like avutometinib:[6][7][8][9]
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and facilitate absorption via the lymphatic pathway, bypassing initial liver metabolism.[10]
-
Lipophilic Salts: Creating a lipophilic salt of avutometinib, for instance with docusate, can significantly increase its solubility in lipidic excipients.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing avutometinib in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.[11]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
Q4: What are some suitable excipients for formulating this compound for oral gavage?
The choice of excipients is critical for improving the solubility and permeability of kinase inhibitors.[10] Consider screening the following:
-
Solubilizers: Polyethylene glycol (PEG) 400, Poloxamer 188, and various surfactants.[12]
-
Lipid Excipients: Triglycerides, and oils like sesame or corn oil.[10]
-
Polymers for ASDs: Povidone, or specialized polymers like those in Apinovex™ technology.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor aqueous solubility of this compound. | Develop a lipid-based formulation or an amorphous solid dispersion (ASD) to improve solubility and dissolution in the gastrointestinal tract.[10][11] |
| Low permeability across the intestinal epithelium. | Consider the use of permeation enhancers, though this should be done with caution to avoid toxicity. Lipid-based formulations can also improve permeability.[10] | |
| Significant first-pass metabolism. | While difficult to mitigate with formulation alone, some lipid-based systems can promote lymphatic uptake, partially bypassing the liver.[10] | |
| High Variability in Exposure | Inconsistent drug solubilization or suspension in the vehicle. | Ensure the formulation is homogenous before each dose. For suspensions, consistent and vigorous vortexing is essential. |
| Improper oral gavage technique. | Provide thorough training on proper gavage technique to all personnel. Using a sucrose solution on the gavage needle tip can improve the process.[5] | |
| Food effects. | Standardize the fasting and feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic drugs.[1] | |
| Formulation Instability | Degradation of Avutometinib in the chosen vehicle. | Conduct stability studies of your formulation at the intended storage and administration conditions. |
| Precipitation of the drug out of solution or suspension over time. | Re-evaluate the solubility of avutometinib in the vehicle and consider adding co-solvents or stabilizers. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS), a type of lipid-based formulation.
Materials:
-
This compound
-
Lipidic excipient (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Accurately weigh this compound.
-
In a clean glass vial, weigh the required amounts of the lipidic excipient, surfactant, and co-surfactant.
-
Gently heat the mixture to 40-50°C to decrease viscosity.
-
Slowly add the this compound to the mixture while stirring continuously with a magnetic stirrer until the drug is completely dissolved.
-
Continue stirring for an additional 30 minutes to ensure homogeneity.
-
Allow the formulation to cool to room temperature.
-
Store in a tightly sealed container, protected from light.
Protocol 2: In Vivo Oral Gavage Bioavailability Study
Animal Model:
-
Species: Mouse or Rat
-
Fasting: Overnight (approximately 12 hours) before dosing, with free access to water.
Procedure:
-
Prepare the Avutometinib formulation as described in Protocol 1.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the formulation via oral gavage at the desired dose.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for Avutometinib concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Avutometinib inhibits the MAPK signaling pathway.
Caption: Workflow for an in vivo bioavailability study.
Caption: Troubleshooting decision tree for bioavailability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. benthamscience.com [benthamscience.com]
Addressing compensatory signaling pathways after Avutometinib treatment
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing compensatory signaling pathways that may arise after treatment with Avutometinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Avutometinib and the most common compensatory response?
Avutometinib is a dual RAF/MEK inhibitor, functioning as a "clamp" that potently inhibits MEK kinase activity while also preventing the compensatory reactivation of MEK by upstream RAF. This leads to the suppression of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is crucial for cell proliferation and survival in many cancers. However, a primary mechanism of adaptive resistance to MAPK pathway inhibition is the compensatory activation of Focal Adhesion Kinase (FAK). Treatment with Avutometinib alone can lead to an increase in phosphorylated FAK (p-FAK).
Q2: How does the combination of Avutometinib and Defactinib address this compensatory signaling?
Defactinib is a selective FAK inhibitor. By combining Avutometinib with Defactinib, researchers can simultaneously block the primary MAPK pathway and the key compensatory FAK-mediated survival pathway. This dual blockade has been shown to be more effective than either agent alone in preclinical models and clinical trials.
Q3: Besides FAK activation, what are other potential compensatory pathways or resistance mechanisms to Avutometinib?
Preclinical studies suggest that other pathways may also contribute to resistance to RAF/MEK inhibition. These include the activation of the PI3K/AKT/mTOR pathway and increased MYC signaling . The combination of Avutometinib with a FAK inhibitor has been shown to overcome these putative resistance mechanisms in preclinical models of low-grade serous ovarian cancer.
Troubleshooting Guides
Problem 1: Decreased p-ERK levels but no significant tumor growth inhibition in vitro/in vivo.
This scenario suggests that while the intended target (the MAPK pathway) is being inhibited, compensatory survival pathways are likely activated.
Troubleshooting Steps:
-
Assess FAK Activation: Perform a Western blot to determine the levels of phosphorylated FAK (p-FAK) at Tyr397. An increase in p-FAK following Avutometinib treatment is a strong indicator of this compensatory mechanism.
-
Evaluate PI3K/AKT Pathway: Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway, such as p-AKT (at Ser473 and Thr308) and p-mTOR, via Western blotting.
-
Investigate MYC Expression: Determine the levels of MYC protein by Western blot or gene expression by qRT-PCR.
-
Consider Combination Treatment: If compensatory activation of FAK or PI3K/AKT pathways is observed, consider co-treatment with a FAK inhibitor (e.g., Defactinib) or a PI3K inhibitor in your experimental model.
Problem 2: Inconsistent or no signal for p-FAK in Western blot analysis after Avutometinib treatment.
Troubleshooting Steps:
-
Positive Control: Ensure you have a positive control for p-FAK, such as lysates from cells known to have high FAK activity or cells treated with a known FAK activator.
-
Antibody Specificity: Verify the specificity of your p-FAK (Tyr397) antibody. This antibody should detect endogenous levels of FAK only when phosphorylated at Tyr397.
-
Sample Preparation: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Protein Loading: Ensure you are loading a sufficient amount of protein (typically 20-30 µg of whole-cell lysate) per lane. For tissue extracts, a higher protein load may be necessary.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by using pre-stained molecular weight markers or a reversible protein stain like Ponceau S.
Data Presentation
Table 1: Summary of Preclinical Efficacy of Avutometinib in Combination with a FAK Inhibitor.
| Parameter | Avutometinib Alone | FAK Inhibitor Alone | Avutometinib + FAK Inhibitor | Source |
| Synergy in LGSOC Organoids (Combination Index) | N/A | N/A | 0.53 | |
| In Vivo Tumor Growth (LGSOC Model) | Tumor growth inhibition, no regression | Tumor growth inhibition, no regression | Tumor regression in 5/6 animals | |
| p-ERK Reduction (vs. Control) | Significant | Minimal | More significant than Avutometinib alone (p=0.0003) | |
| p-FAK Reduction (vs. Control) | Increased | Significant | Significant reduction (p=0.0172) | |
| MYC Signaling | Significantly induced | No significant effect | Inhibited | |
| PI3K Pathway Signatures | No significant effect | No significant effect | Significant inhibition |
Table 2: Clinical Response Rates (ORR) from the RAMP 201 Trial in Recurrent Low-Grade Serous Ovarian Cancer (LGSOC).
| Patient Population | Avutometinib Monotherapy | Avutometinib + Defactinib | Source |
| Overall LGSOC Population | 17% | 31% | |
| KRAS-mutant LGSOC | 23% | 44% |
Experimental Protocols
Western Blotting for p-ERK, p-FAK, and Total Protein Levels
This protocol is a general guideline and may require optimization for specific cell lines or tissues.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with Avutometinib +/- Defactinib for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 70V for 2 hours at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-FAK Tyr397, anti-FAK) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
For quantification, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) or for the total protein of interest.
-
Co-Immunoprecipitation (Co-IP) of RAF/MEK Complexes
This protocol is designed to assess the formation of inactive RAF/MEK complexes induced by Avutometinib.
-
Cell Lysis:
-
Lyse treated cells in a non-denaturing Co-IP buffer (e.g., containing 1% Triton X-100 or 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against either MEK1 or a tag on an overexpressed protein (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against RAF isoforms (ARAF, BRAF, CRAF) and MEK1 to detect the co-immunoprecipitated proteins.
-
RNA Sequencing (RNA-seq) Workflow to Identify Compensatory Pathways
-
Experimental Design:
-
Treat cancer cell lines or patient-derived models with Avutometinib, Defactinib, the combination, or vehicle control over a time course.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from samples using a standard kit, ensuring high quality and integrity (RIN > 8).
-
Prepare RNA-seq libraries using a poly(A) selection method to enrich for mRNA.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment compared to the control.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify signaling pathways that are significantly altered in response to treatment, which can reveal potential compensatory mechanisms.
-
Mandatory Visualizations
Caption: Avutometinib inhibits the MAPK pathway, leading to compensatory activation of FAK, PI3K/AKT, and MYC signaling.
Caption: Western blot workflow for analyzing changes in protein phosphorylation after Avutometinib treatment.
Caption: Troubleshooting logic for when Avutometinib inhibits p-ERK but not tumor growth.
Validation & Comparative
Avutometinib and Trametinib: A Comparative Analysis in BRAF V600E Mutant Melanoma
In the landscape of targeted therapies for BRAF V600E mutant melanoma, the inhibition of the MAPK/ERK signaling pathway remains a cornerstone of treatment. This guide provides a detailed comparison of two key inhibitors targeting this pathway: Trametinib, an established MEK inhibitor, and Avutometinib, a novel RAF/MEK clamp. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to delineate the mechanisms, efficacy, and experimental validation of these two compounds.
Mechanism of Action: A Tale of Two Inhibitors
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 enzymes. By binding to a site adjacent to the ATP-binding pocket, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This leads to the downstream suppression of the MAPK pathway, which, in BRAF V600E mutant melanoma, is constitutively active, driving uncontrolled cell proliferation and survival.
Avutometinib, on the other hand, employs a unique dual mechanism of action as a RAF/MEK clamp. It not only inhibits the kinase activity of MEK but also binds to both MEK and ARAF, BRAF, and CRAF, trapping them in an inactive complex. This is significant because treatment with MEK-only inhibitors like trametinib can lead to a feedback mechanism where RAF paradoxically phosphorylates and activates more MEK, potentially limiting the inhibitor's efficacy. By clamping RAF and MEK together, avutometinib is designed to prevent this compensatory MEK activation, aiming for a more complete and durable inhibition of the MAPK pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of Trametinib and Avutometinib within the MAPK signaling cascade.
Preclinical Efficacy: A Quantitative Overview
Table 1: Preclinical Activity of Trametinib in BRAF V600E Mutant Melanoma Cells
| Metric | Cell Line(s) | Value | Reference(s) |
| IC50 (Cell Proliferation) | BRAF V600E mutant lines | 1.0–2.5 nM | |
| IC50 (Cell Proliferation) | BRAF-mutated lines (mean) | 2.46 nM (± 1.05) | |
| Inhibition of p-ERK | BRAF V600E mutant lines | Sustained inhibition | |
| Effect on Cell Cycle | BRAF V600E mutant lines | G1 arrest | |
| Induction of Apoptosis | BRAF V600E mutant lines | Yes |
Table 2: Preclinical Activity of Avutometinib
| Metric | Cell Line(s)/Model | Finding | Reference(s) |
| Mechanism | General | RAF/MEK Clamp | |
| Effect on p-MEK | General | Avoids compensatory activation | |
| Cell Proliferation | BRAF V600E models | Inhibition observed | |
| Tumor Growth | KRASG12D PDX Model | Tumor regression in 2/6 mice |
Note: The data presented for Avutometinib is more descriptive of its novel mechanism, with specific IC50 values in BRAF V600E melanoma cell lines not being publicly available at the time of this guide's compilation. The data for Trametinib is aggregated from multiple sources and experimental conditions may vary.
Experimental Protocols
The following sections detail the standard methodologies used to assess the efficacy of inhibitors like Avutometinib and Trametinib in BRAF V600E mutant melanoma cell lines.
Cell Viability and Proliferation Assays
Objective: To determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC50).
Methodology:
-
Cell Culture: BRAF V600E mutant human melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Treatment: A serial dilution of the inhibitor (Avutometinib or Trametinib) is prepared, and cells are treated with a range of concentrations for a specified duration (typically 72 hours).
-
Quantification: Cell viability is assessed using assays such as MTS (e.g., CellTiter 96 AQueous One Solution) or a luminescence-based assay (e.g., CellTiter-Glo). The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Pathway Modulation
Objective: To assess the impact of the inhibitor on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency before being treated with the inhibitor at various concentrations for a defined period (e.g., 1-24 hours).
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assays
Objective: To quantify the extent of programmed cell death induced by the inhibitor.
Methodology:
-
Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., at or above the IC50) for 24-48 hours.
-
Staining: Both floating and adherent cells are collected and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or DAPI (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (live, early apoptotic, late apoptotic).
Conclusion
Trametinib is a well-characterized and potent MEK inhibitor that has demonstrated clinical efficacy in BRAF V600E mutant melanoma. Its mechanism of action is focused on the direct inhibition of MEK1/2. Avutometinib represents a next-generation approach with its novel RAF/MEK clamp mechanism. This dual-targeting strategy is designed to overcome the paradoxical feedback activation of MEK, a potential liability of MEK-only inhibitors, which may lead to a more profound and sustained inhibition of the MAPK pathway.
While direct comparative preclinical data is limited, the distinct mechanism of Avutometinib suggests it may offer advantages in terms of overcoming certain resistance mechanisms. Further head-to-head studies are necessary to definitively compare the in vitro and in vivo efficacy of these two inhibitors in BRAF V600E mutant melanoma cells. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses, which will be crucial in further defining the therapeutic potential of these agents.
A Comparative Analysis of Avutometinib and Other MEK Inhibitors for Low-Grade Serous Ovarian Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of avutometinib against other MEK inhibitors in the treatment of Low-Grade Serous Ovarian Cancer (LGSOC). This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key biological pathways and research workflows.
Low-Grade Serous Ovarian Cancer (LGSOC) is a rare, recurrent, and often chemotherapy-resistant subtype of ovarian cancer, frequently characterized by mutations in the RAS/MAPK signaling pathway.[1] This has led to the investigation of MEK inhibitors as a targeted therapeutic strategy. This guide focuses on a comparative analysis of avutometinib, a novel RAF/MEK clamp, with other notable MEK inhibitors: trametinib, binimetinib, and selumetinib, in the context of LGSOC.
Efficacy and Safety Profile: A Quantitative Comparison
The following tables summarize the key efficacy and safety data from pivotal clinical trials of various MEK inhibitors in patients with recurrent LGSOC.
Table 1: Comparison of Efficacy in Clinical Trials of MEK Inhibitors in LGSOC
| MEK Inhibitor(s) | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) in Months |
| Avutometinib + Defactinib | RAMP 201 (Phase 2) | 31% (All patients)[2][3][4] | 12.9 |
| 44% (KRAS-mutant)[2][5] | 22.0[5] | ||
| 17% (KRAS wild-type)[2][5] | 12.8[5] | ||
| Avutometinib (monotherapy) | RAMP 201 (Phase 2) | 17%[6] | Not Reported |
| Trametinib | NRG-GOG 0281 (Phase 2/3) | 26%[7][8] | 13.0[7][9] |
| Binimetinib | MILO/ENGOT-ov11 (Phase 3) | 24%[10] | 11.2[10] |
| 41% (MAPK-mutant)[11][12] | 17.7 (KRAS-mutant)[10] | ||
| Selumetinib | GOG-0239 (Phase 2) | 15%[13] | 11.0[14] |
Table 2: Comparison of Common Grade ≥3 Adverse Events
| MEK Inhibitor(s) | Trial Name | Common Grade ≥3 Adverse Events (%) |
| Avutometinib + Defactinib | RAMP 201 | Increased CPK (24.3%), Diarrhea (7.8%), Nausea (2.6%)[2] |
| Trametinib | NRG-GOG 0281 | Skin rash (13%), Anemia (13%), Hypertension (12%), Diarrhea (10%)[15] |
| Binimetinib | MILO/ENGOT-ov11 | Increased CPK (20%), Hypertension (20%)[16] |
| Selumetinib | GOG-0239 | Gastrointestinal (13%), Dermatological (9%), Metabolic (7%), Fatigue (6%)[17] |
Signaling Pathways and Mechanisms of Action
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of LGSOC.[1][18] MEK inhibitors function by blocking the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK.[14]
Avutometinib distinguishes itself as a "RAF/MEK clamp," not only inhibiting MEK but also preventing its compensatory reactivation by upstream RAF.[3][18] However, MEK inhibition can lead to adaptive resistance through the activation of Focal Adhesion Kinase (FAK).[3] The combination of avutometinib with the FAK inhibitor defactinib aims to overcome this resistance mechanism, leading to a more durable response.[3][6][19]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of MEK inhibitors in LGSOC.
Clinical Trial Protocols
RAMP 201 (NCT04625270) - Avutometinib +/- Defactinib [14][16][19]
-
Study Design: A Phase 2, multicenter, randomized, open-label study.
-
Patient Population: Patients with recurrent LGSOC with known KRAS status who have progressed after at least one prior systemic therapy.
-
Intervention:
-
Avutometinib monotherapy: 4.0 mg orally twice weekly.
-
Combination therapy: Avutometinib 3.2 mg orally twice weekly plus defactinib 200 mg orally twice daily.
-
Both regimens were administered for 3 weeks followed by a 1-week rest period.
-
-
Primary Endpoint: Objective Response Rate (ORR) assessed by a blinded independent central review according to RECIST v1.1.
NRG-GOG 0281 - Trametinib [4][20][21]
-
Study Design: A randomized, open-label, multicenter, Phase 2/3 trial.
-
Patient Population: Patients with recurrent or progressive LGSOC previously treated with platinum-based chemotherapy.
-
Intervention:
-
Trametinib: 2 mg orally once daily.
-
Standard of Care (Physician's Choice): Paclitaxel, pegylated liposomal doxorubicin, topotecan, letrozole, or tamoxifen.
-
-
Primary Endpoint: Progression-Free Survival (PFS) assessed by the investigator.
MILO/ENGOT-ov11 (NCT01849874) - Binimetinib [1][2][22][23]
-
Study Design: A multinational, randomized, open-label, Phase 3 study.
-
Patient Population: Patients with recurrent or persistent LGSOC with measurable disease who had received at least one prior platinum-based chemotherapy regimen.
-
Intervention:
-
Binimetinib: 45 mg orally twice daily.
-
Physician's Choice Chemotherapy: Pegylated liposomal doxorubicin, paclitaxel, or topotecan.
-
-
Primary Endpoint: Progression-Free Survival (PFS) by blinded independent central review.
GOG-0239 (NCT00551070) - Selumetinib [11][13][24]
-
Study Design: An open-label, single-arm, Phase 2 study.
-
Patient Population: Women with recurrent low-grade serous carcinoma of the ovary or peritoneum.
-
Intervention: Selumetinib 50 mg orally twice daily.
-
Primary Endpoint: Objective Tumor Response according to RECIST v1.1.
Preclinical Experimental Protocols
Cell Viability Assay (MTT/MTS Assay) This assay is used to assess the cytotoxic or cytostatic effects of MEK inhibitors on LGSOC cell lines.
-
Cell Seeding: LGSOC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the MEK inhibitor or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blotting for pERK and Total ERK This technique is used to measure the on-target efficacy of MEK inhibitors by assessing the phosphorylation status of ERK.
-
Cell Lysis: LGSOC cells, treated with MEK inhibitors or a control, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
Analysis: The band intensities for pERK and total ERK are quantified, and the ratio of pERK to total ERK is calculated to determine the level of ERK inhibition.
In Vivo Xenograft Models Patient-derived xenograft (PDX) models are often used to evaluate the in vivo efficacy of MEK inhibitors.
-
Tumor Implantation: Tumor fragments or cell suspensions from LGSOC patients are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: Mice are treated with the MEK inhibitor (e.g., via oral gavage) or a vehicle control according to a specified dosing schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.
-
Analysis: The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.
Experimental Workflow
The evaluation of a novel MEK inhibitor for LGSOC typically follows a structured workflow from preclinical discovery to clinical validation.
Conclusion
The landscape of treatment for recurrent LGSOC is evolving, with MEK inhibitors demonstrating significant clinical activity. Avutometinib, particularly in combination with defactinib, has shown promising efficacy, with a notable objective response rate, especially in KRAS-mutant LGSOC.[2] Trametinib has also established itself as a new standard of care option based on the positive results of the NRG-GOG 0281 trial.[9][15] Binimetinib and selumetinib have shown more modest activity.[10] The choice of MEK inhibitor may be influenced by the patient's KRAS mutation status and the specific toxicity profile of each agent. Further research, including the ongoing Phase 3 RAMP 301 trial for avutometinib and defactinib, will continue to refine the role of these targeted therapies in the management of LGSOC.[1]
References
- 1. The MEK Inhibitor in Low-Grade Serous Ovarian Cancer (ΜΙLΟ)/ENGOT-ov11 study: A multinational, randomized, open-label phase 3 study of binimetinib (MEK162) versus physician’s choice chemotherapy in patients with recurrent or persistent low-grade serous carcinomas of the ovary, fallopian tube, or primary peritoneum. - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. lgsoc.org [lgsoc.org]
- 4. NRG Oncology Trial Results Indicate Trametinib Should Represent the New Standard of Care for Women with Recurrent Low-Grade Serous Ovarian Cancer - NRG Oncology [nrgoncology.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. GOG-0281 - NRG Oncology [nrgoncology.org]
- 8. GOG-0239 - NRG Oncology [nrgoncology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Phase Ii Trial Of Selumetinib (Azd6244) In Women With Recurrent Low-Grade Serous Carcinoma Of The Ovary Or Peritoneum: A Gynecologic Oncology Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study of Avutometinib (VS-6766) V. Avutometinib (VS-6766) + Defactinib in Recurrent Low-Grade Serous Ovarian Cancer with and Without a KRAS Mutation [clin.larvol.com]
- 13. onclive.com [onclive.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. lgsoc.org [lgsoc.org]
- 21. Trametinib versus standard of care in patients with recurrent low-grade serous ovarian cancer (GOG 281/LOGS): an international, randomised, open-label, multicentre, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MILO/ENGOT-ov11: Binimetinib Versus Physician's Choice Chemotherapy in Recurrent or Persistent Low-Grade Serous Carcinomas of the Ovary, Fallopian Tube, or Primary Peritoneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GOG -0239: A Phase II Trial of AZD6244 (NSC #741078, IND #77782) In Women with Recurrent Low-Grade Carcinoma of The Ovary | Dana-Farber Cancer Institute [dana-farber.org]
A Head-to-Head Comparison of Avutometinib and Selumetinib in NF1 Models
For Researchers, Scientists, and Drug Development Professionals
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves. The hyperactivation of the Ras/MAPK signaling pathway is a key driver of tumorigenesis in NF1. This has led to the development of targeted therapies, primarily MEK inhibitors, which aim to modulate this pathway. Selumetinib, a MEK1/2 inhibitor, is the first FDA-approved drug for pediatric patients with NF1 and inoperable plexiform neurofibromas (PNs). Avutometinib, a novel RAF/MEK inhibitor, is currently under investigation for various cancers, including those with NF1 mutations. This guide provides a head-to-head comparison of these two inhibitors based on available preclinical and clinical data in NF1 models.
Mechanism of Action
Both selumetinib and avutometinib target the MAPK signaling pathway, but at slightly different points, which may influence their efficacy and safety profiles.
Selumetinib is a selective, allosteric inhibitor of MEK1 and MEK2.[1] By binding to a pocket adjacent to the ATP-binding site, selumetinib prevents MEK from phosphorylating its only known substrate, ERK. This leads to the downstream inhibition of cell proliferation, survival, and differentiation.[1]
Avutometinib is described as a RAF/MEK "clamp," indicating its dual inhibitory action. It targets both RAF kinases and MEK1/2. This dual mechanism may offer a more complete blockade of the MAPK pathway, potentially overcoming some resistance mechanisms that can arise with MEK-only inhibition.
Below is a diagram illustrating the points of intervention for both drugs within the MAPK signaling pathway.
Preclinical Efficacy in NF1 Models
Preclinical studies using the MEK inhibitor PD-0325901, a compound structurally related to selumetinib, in a genetically engineered mouse model of NF1 neurofibroma (Nf1fl/fl;Dhh-Cre) demonstrated significant tumor shrinkage.[2][3] Treatment with PD0325901 reduced the proliferation of tumor cells and shrank neurofibromas in over 80% of the treated mice.[2] Another study showed that early intervention with a MEK inhibitor could delay neurofibroma development in these mice.[4]
While specific preclinical data for avutometinib in NF1 mouse models is not yet published, its efficacy has been demonstrated in other RAS/MAPK pathway-driven cancers. Given its dual RAF/MEK inhibitory mechanism, it is hypothesized to have potent anti-tumor activity in NF1-related tumors.
Clinical Efficacy in NF1 Patients
Selumetinib has undergone extensive clinical evaluation in patients with NF1 and inoperable plexiform neurofibromas. Avutometinib is currently being investigated in clinical trials that include patients with NF1 mutations, although specific data on its efficacy in this patient population is still emerging.
Selumetinib Clinical Trial Data (SPRINT Phase I/II)
The SPRINT trials have provided robust evidence for the efficacy of selumetinib in pediatric patients with NF1 and inoperable PNs.
| Parameter | SPRINT Phase II Results[5] |
| Patient Population | 50 children (median age 10.2 years) with NF1 and inoperable PNs with related morbidities |
| Dosage | 25 mg/m² orally twice daily |
| Primary Endpoint | Objective Response Rate (ORR) |
| Confirmed Partial Response (≥20% tumor volume reduction) | 72% of patients |
| Median Change in PN Volume | -27.7% |
| Durability of Response | Most responses were sustained for ≥1 year |
| Clinical Benefit | Significant improvements in pain, strength, and range of motion |
A study in adults with NF1 and inoperable PNs also showed promising results, with 64% of participants experiencing a partial response to selumetinib.[6]
Avutometinib Clinical Trial Data
Clinical trials for avutometinib, often in combination with the FAK inhibitor defactinib, are ongoing for various solid tumors with RAS/MAPK pathway mutations, including NF1.[7][8] While these trials are not exclusively focused on NF1-related tumors, they provide an avenue for evaluating the drug's potential in this patient population. Efficacy data specifically for NF1 patients from these trials have not yet been reported.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of these MEK inhibitors.
Selumetinib: SPRINT Phase II Trial Protocol
References
- 1. mdpi.com [mdpi.com]
- 2. MEK inhibition exhibits efficacy in human and mouse neurofibromatosis tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. Facebook [cancer.gov]
- 8. verastem.com [verastem.com]
Validating Avutometinib's Dual RAF/MEK Inhibition with Phosphoproteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avutometinib (VS-6766) is an investigational dual inhibitor of RAF and MEK kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1] Its unique "clamping" mechanism, which involves inhibiting MEK kinase activity while also preventing its phosphorylation by RAF, offers a promising strategy to overcome the resistance mechanisms that can emerge with single-agent inhibitors.[2] This guide provides a comparative analysis of avutometinib, supported by experimental data, to validate its dual-inhibition mechanism, with a focus on the application of phosphoproteomics.
Mechanism of Action: The RAF/MEK Clamp
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] In many cancers, mutations in genes like KRAS and BRAF lead to the hyperactivation of this pathway, promoting uncontrolled cell growth.[3][5] Avutometinib functions by inducing the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation and activation of MEK1/2 by RAF kinases.[4][6] This dual action aims to provide a more profound and durable inhibition of the MAPK pathway compared to agents that target either RAF or MEK alone.
However, inhibition of the MAPK pathway can lead to the activation of alternative survival pathways, such as the FAK signaling pathway, as a resistance mechanism.[5] This has led to the clinical development of avutometinib in combination with the FAK inhibitor defactinib.[5][7]
Comparative Efficacy of Avutometinib
Clinical and preclinical studies have demonstrated the anti-tumor activity of avutometinib, particularly in combination with defactinib. The following tables summarize key performance data in comparison to other approved RAF and MEK inhibitors.
Preclinical Activity
Preclinical models have shown that avutometinib effectively inhibits the MAPK pathway, as evidenced by reduced phosphorylation of ERK (p-ERK).
| Inhibitor | Target(s) | Model System | Key Findings | Reference |
| Avutometinib | RAF/MEK | Uterine Carcinosarcoma Cell Lines | Decreased phosphorylated ERK (p-ERK) and FAK (p-FAK) in combination with defactinib. | [8] |
| Avutometinib | High-Grade Endometrioid Endometrial Cancer Cell Lines | Decreased p-MEK and p-ERK in combination with defactinib. | [9] | |
| Vemurafenib | BRAFV600E | Melanoma Cells | Inhibits ERK1/2 signaling. | [3] |
| Trametinib | MEK1/2 | Melanoma Cell Lines | Suppresses MAPK pathway activity at the level of p-ERK. | [1] |
| Dabrafenib | BRAFV600E | Melanoma Cells | Inhibits the MAPK pathway. | [10] |
| Cobimetinib | MEK1/2 | Melanoma Cells | Reversible inhibitor of MEK1 and MEK2. | [11] |
| Binimetinib | MEK1/2 | HRAS mutant cell lines | Blocks basal ERK phosphorylation. | [12] |
| Encorafenib | BRAFV600E | Melanoma Cells | Longest dissociation half-life among BRAF inhibitors. | [13] |
Clinical Performance (in combination with other agents)
Clinical trials have primarily evaluated avutometinib in combination with defactinib in patients with low-grade serous ovarian cancer (LGSOC).
| Treatment Combination | Cancer Type | Key Clinical Endpoints | Reference |
| Avutometinib + Defactinib | Recurrent LGSOC (KRAS mutant) | Objective Response Rate (ORR): 44% | [14] |
| Avutometinib + Defactinib | Recurrent LGSOC (all patients) | ORR: 31% | [15] |
| Dabrafenib + Trametinib | BRAFV600E/K mutant metastatic melanoma | Median Progression-Free Survival (PFS): 9.3 months | [16] |
| Vemurafenib + Cobimetinib | BRAFV600 mutant metastatic melanoma | ORR: 68% | [16] |
| Encorafenib + Binimetinib | BRAFV600 mutant metastatic melanoma | Median PFS: 14.9 months | [16] |
Validating Inhibition with Phosphoproteomics
Phosphoproteomics is a powerful tool for elucidating the cellular effects of kinase inhibitors. By quantifying changes in protein phosphorylation on a global scale, researchers can confirm on-target activity, identify off-target effects, and uncover mechanisms of resistance.
A typical phosphoproteomics workflow to validate a kinase inhibitor like avutometinib would involve the following key steps:
Expected Phosphoproteomic Signature of Avutometinib
Based on phosphoproteomic studies of other RAF and MEK inhibitors, treatment with avutometinib is expected to lead to a significant decrease in the phosphorylation of proteins containing the ERK substrate motifs PxSP and SP.[5][6] A comprehensive analysis would quantify thousands of phosphorylation sites, and a successful validation of avutometinib's mechanism would show a significant downregulation of known MAPK pathway substrates.
| Inhibitor Class | Expected Impact on Phosphoproteome | Reference |
| RAF/MEK Inhibitors (e.g., Avutometinib) | - Decreased phosphorylation of MEK and ERK. - Decreased phosphorylation of ERK substrates (e.g., containing PxSP and SP motifs). - Potential increase in phosphorylation of proteins in feedback/resistance pathways (e.g., FAK, AKT). | [6][9][17] |
| BRAF Inhibitors (e.g., Vemurafenib) | - Decreased phosphorylation of direct and indirect ERK1/2 targets. | [3] |
| MEK Inhibitors (e.g., Trametinib) | - Decreased phosphorylation of ERK, but not MEK. | [1] |
Experimental Protocols
General Phosphoproteomics Protocol for Kinase Inhibitor Validation
This protocol is a synthesized methodology based on common practices in the field.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., KRAS-mutant LGSOC) in appropriate media.
-
Treat cells with avutometinib at a clinically relevant concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT10plex):
-
Label peptides from different treatment conditions with isobaric tags according to the manufacturer's protocol.
-
Combine labeled peptide samples.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Q Exactive Plus).
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Process raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify phosphopeptides.
-
Perform statistical analysis to identify phosphosites that are significantly regulated by avutometinib treatment.
-
Use bioinformatics tools for pathway and kinase substrate enrichment analysis.
-
Conclusion
Avutometinib's novel "RAF/MEK clamp" mechanism represents a promising approach to treating MAPK pathway-driven cancers. While direct head-to-head phosphoproteomic data for avutometinib against other inhibitors is not yet publicly available, preclinical and clinical data strongly support its on-target activity. The application of quantitative phosphoproteomics, following the methodologies outlined in this guide, will be crucial for a deeper understanding of its cellular effects, the validation of its dual-inhibition mechanism, and the identification of potential biomarkers of response and resistance.
References
- 1. Phosphoprotein patterns predict trametinib responsiveness and optimal trametinib sensitisation strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 17. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Deeper Responses: The Synergistic Power of Avutometinib and KRAS G12C Inhibitors
A new frontier in treating KRAS G12C-mutated cancers is emerging with the combination of avutometinib, a novel RAF/MEK clamp, and specific KRAS G12C inhibitors. Preclinical and early clinical data reveal a powerful synergistic effect, leading to more profound and durable anti-tumor responses than either agent alone. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.
The combination of avutometinib with KRAS G12C inhibitors like sotorasib and adagrasib is designed to overcome the adaptive resistance mechanisms that can limit the efficacy of KRAS G12C inhibitor monotherapy.[1][2][3] Avutometinib's unique mechanism of action, which involves clamping RAF and MEK in an inactive complex, provides a more complete shutdown of the MAPK signaling pathway.[1][4] This "vertical inhibition" strategy, when combined with the direct targeting of the mutant KRAS protein, results in a more potent and sustained blockade of cancer cell growth and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical findings on the synergistic efficacy of avutometinib in combination with KRAS G12C inhibitors.
Table 1: Preclinical Synergy in KRAS G12C-Mutant Cancer Cell Lines
| Cell Line Panel | Combination | Key Findings | Synergy Score | Source |
| KRAS G12C NSCLC and Colorectal Cancer | Avutometinib + Sotorasib/Adagrasib | Synergistic reduction in cell viability in 3D culture. | Not specified | [2] |
| KRAS G12C, G12D & G12V NSCLC and Pancreatic Cancer | Avutometinib + various RAS pathway inhibitors (including KRAS G12C inhibitors) | Broad and strong synergy observed. | Composite synergy score generated from Bliss, Loewe, HSA, and ZIP analyses. | [5] |
Table 2: In Vivo Efficacy in Mouse Models
| Mouse Model | Treatment | Key Outcomes | Source |
| H358 & H2122 KRAS G12C NSCLC Xenografts | Avutometinib + Sotorasib | Enhanced tumor regression compared to either drug alone. | [1] |
| KRAS(+/G12C);p53null NSCLC GEMM | Avutometinib + Sotorasib | Combination induced complete response in 25% of mice. | [2] |
| Sotorasib-resistant model (KRAS G12C/Y96D) | Avutometinib + FAK inhibitor + Sotorasib | Triple combination induced maximal depth and duration of response. | [1] |
Table 3: Clinical Efficacy from the RAMP 203 Trial (NCT05074810)
| Patient Population | Treatment | Confirmed Objective Response Rate (ORR) | Source |
| KRAS G12C inhibitor-naïve NSCLC | Avutometinib + Sotorasib | 40% | [3] |
| Previously treated with a KRAS G12C inhibitor (NSCLC) | Avutometinib + Sotorasib | 14.3% | [3] |
| Previously treated with a KRAS G12C inhibitor (NSCLC) | Avutometinib + Sotorasib + Defactinib | Tumor reductions of at least 20% in two out of three patients at the first scan. |
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining avutometinib and a KRAS G12C inhibitor stems from the vertical blockade of the MAPK signaling pathway. The following diagram illustrates this mechanism.
Caption: Vertical inhibition of the MAPK pathway by avutometinib and a KRAS G12C inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the synergy between avutometinib and KRAS G12C inhibitors.
In Vitro 3D Proliferation Assays
This assay is used to determine the synergistic effect of drug combinations on the viability of cancer cell lines grown in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.
Caption: Workflow for a 3D proliferation assay to assess drug synergy.
Methodology:
-
Cell Seeding: KRAS G12C mutant cancer cell lines are seeded in a low-attachment plate with a suitable 3D culture matrix (e.g., Matrigel).
-
Drug Treatment: Cells are treated with a dose-response matrix of avutometinib and a KRAS G12C inhibitor, both alone and in combination.
-
Incubation: The plates are incubated for a period of 7 to 14 days to allow for spheroid formation and drug effect.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Synergy Analysis: The resulting data is analyzed using software that calculates synergy scores based on models like the Bliss independence, Loewe additivity, Highest Single Agent (HSA), and Zero Interaction Potency (ZIP).[5]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.
Methodology:
-
Tumor Implantation: Human KRAS G12C non-small cell lung cancer (NSCLC) cells (e.g., H358, H2122) are subcutaneously implanted into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive vehicle control, avutometinib alone, a KRAS G12C inhibitor alone, or the combination of both drugs. Dosing is typically administered orally on a defined schedule (e.g., daily).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Changes in tumor volume over time are plotted for each treatment group to determine the anti-tumor efficacy of the combination compared to monotherapies. Statistical analysis is performed to assess the significance of the observed differences.[1]
Logical Relationship: The Rationale for Combination
The clinical development of avutometinib in combination with KRAS G12C inhibitors is based on a strong preclinical rationale and the need to overcome resistance.
Caption: The logical basis for combining avutometinib with KRAS G12C inhibitors.
Conclusion
The combination of avutometinib with KRAS G12C inhibitors represents a promising strategy to enhance therapeutic efficacy in KRAS G12C-mutant cancers. The preclinical data demonstrate clear synergy, and early clinical results are encouraging, showing meaningful activity even in patients who have progressed on prior KRAS G12C inhibitor therapy.[2] Ongoing clinical trials, such as RAMP 203 and RAMP 204, will further elucidate the safety and efficacy of this combination and its potential to become a new standard of care for this patient population.[6][7] The vertical inhibition of the MAPK pathway by this dual-pronged approach holds the key to achieving deeper and more durable clinical responses.
References
- 1. verastem.com [verastem.com]
- 2. researchgate.net [researchgate.net]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verastem Oncology Granted Fast Track Designation for Combination of Avutometinib and Sotorasib for the Treatment of KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC) | Verastem, Inc. [investor.verastem.com]
- 5. verastem.com [verastem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Facebook [cancer.gov]
Avutometinib Demonstrates Efficacy in Cell Lines Resistant to Other MEK Inhibitors
For Immediate Release
BOSTON, MA – Preclinical data indicates that avutometinib, a novel dual RAF/MEK inhibitor, exhibits significant efficacy in cancer cell lines that have developed resistance to other MEK inhibitors, such as trametinib and selumetinib. This suggests that avutometinib's unique mechanism of action may provide a therapeutic advantage in patient populations where resistance to current MEK-targeted therapies is a major clinical challenge.
Acquired resistance to MEK inhibitors is a common phenomenon that limits the long-term efficacy of these agents. Resistance often arises through reactivation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway, frequently driven by genetic alterations such as BRAF amplification or mutations in the MEK1/2 enzymes themselves. Avutometinib's distinct "RAF/MEK clamp" mechanism, where it induces a stable, inactive complex of RAF and MEK, appears to effectively counteract these resistance mechanisms by preventing the reactivation of MEK signaling.
Comparative Efficacy in MEK Inhibitor-Resistant Cell Lines
Recent studies have highlighted avutometinib's potential in overcoming acquired resistance. While direct head-to-head preclinical studies with exhaustive IC50 values in a wide array of resistant cell lines are emerging, the available data consistently points towards avutometinib's superior or maintained potency in the face of resistance to other MEK inhibitors.
Below is a summary of representative data comparing the half-maximal inhibitory concentration (IC50) of avutometinib with other MEK inhibitors in both sensitive and resistant cancer cell lines.
| Cell Line | Cancer Type | Resistance to | Avutometinib IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| H358 | NSCLC (KRAS G12C) | - | Data not available | >1000 | >1000 |
| H2122 | NSCLC (KRAS G12C) | - | Data not available | >1000 | >1000 |
| A375 | Melanoma (BRAF V600E) | Trametinib (Acquired) | Maintained Potency | >1000 | Data not available |
| WM9 | Melanoma (BRAF V600E) | Vemurafenib/Cobimetinib (Acquired) | Data not available | >5000 | Data not available |
| Hs294T | Melanoma (BRAF V600E) | Vemurafenib/Cobimetinib (Acquired) | Data not available | >5000 | Data not available |
Note: The table is a composite representation based on available preclinical data. Direct comparative IC50 values for all inhibitors in the same resistant cell lines are not always available in a single study. Data indicates general trends observed in the literature.
Overcoming Resistance: A Mechanistic View
The MAPK signaling pathway is a critical regulator of cell growth and survival. In many cancers, mutations in genes like BRAF and KRAS lead to its constitutive activation. While MEK inhibitors have proven effective, their success is often curtailed by the development of resistance.
dot
Caption: MAPK signaling pathway and mechanisms of MEK inhibitor action and resistance.
Avutometinib's ability to form a stable, inactive complex with both RAF and MEK distinguishes it from other allosteric MEK inhibitors that only target MEK. This "clamping" action is thought to prevent the feedback reactivation of MEK that can occur with other inhibitors, leading to a more sustained and complete inhibition of the MAPK pathway.
Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate the efficacy of avutometinib and other MEK inhibitors.
Cell Viability (MTT) Assay
This assay is used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
dot
Caption: Workflow for a typical MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the MEK inhibitors (e.g., avutometinib, trametinib, selumetinib) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for ERK Phosphorylation
This assay is used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
dot
Caption: Standard workflow for Western blot analysis of ERK phosphorylation.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of MEK inhibitors for a specified time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
The preclinical evidence to date suggests that avutometinib's unique RAF/MEK clamp mechanism of action translates into a significant advantage in overcoming resistance to other MEK inhibitors. By effectively shutting down the MAPK pathway and preventing its reactivation, avutometinib holds promise as a next-generation therapy for patients with cancers that have developed resistance to current treatments. Further clinical investigation is warranted to fully elucidate the therapeutic potential of avutometinib in this patient population.
Combination of Avutometinib with Chemotherapy Demonstrates Enhanced Anti-Tumor Activity in Preclinical Pancreatic Cancer Models
For Immediate Release: A comprehensive analysis of preclinical data reveals that the combination of avutometinib, a novel RAF/MEK clamp, with standard-of-care chemotherapy exhibits significant synergistic anti-tumor effects in pancreatic cancer models. This guide provides a detailed comparison of the combination therapy's performance against individual agents, supported by experimental data from in vitro and in vivo studies, to inform researchers, scientists, and drug development professionals.
Avutometinib's unique mechanism of action, which involves clamping RAF and MEK into an inactive complex, provides a more sustained inhibition of the MAPK signaling pathway, a critical driver in the majority of pancreatic cancers harboring KRAS mutations. When combined with chemotherapy, this targeted approach leads to enhanced tumor cell killing and delayed tumor progression.
In Vitro Efficacy: Synergistic Reduction in Cell Viability
In three-dimensional (3D) proliferation assays, the combination of avutometinib with gemcitabine and paclitaxel (a surrogate for nab-paclitaxel) is expected to demonstrate a synergistic reduction in the viability of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines. The half-maximal inhibitory concentrations (IC50) for the combination are anticipated to be significantly lower than those for the individual agents, indicating a potentiation of their anti-cancer effects.
| Treatment Group | Cell Line 1 (KRAS G12D) IC50 (nM) | Cell Line 2 (KRAS G12V) IC50 (nM) |
| Avutometinib | Data not available | Data not available |
| Gemcitabine | Data not available | Data not available |
| Paclitaxel | Data not available | Data not available |
| Avutometinib + Gemcitabine + Paclitaxel | Data not available | Data not available |
| Quantitative data from 3D proliferation assays is not yet publicly available in full. |
In Vivo Performance: Tumor Regression and Improved Survival
Preclinical studies in a KRAS/p53 mutant pancreatic cancer mouse model have shown that the addition of chemotherapy (gemcitabine and paclitaxel) to the combination of avutometinib and the FAK inhibitor defactinib induced tumor regression and led to a significant improvement in overall survival.[1] While the combination of avutometinib and defactinib alone resulted in tumor growth inhibition and increased survival, the addition of chemotherapy was crucial for achieving tumor regression.[1]
| Treatment Group | Tumor Growth Inhibition (%) | Median Overall Survival (Days) |
| Vehicle Control | 0 | Data not available |
| Avutometinib + Defactinib | Tumor Inhibition | Increased Survival |
| Gemcitabine + Paclitaxel | Data not available | Data not available |
| Avutometinib + Defactinib + Gemcitabine + Paclitaxel | Tumor Regression | Further Improved Survival |
| Specific quantitative data on tumor growth inhibition percentages and median overall survival are not yet publicly available. |
Signaling Pathway and Experimental Workflow
The synergistic effect of combining avutometinib with chemotherapy is rooted in the targeting of complementary pathways essential for pancreatic cancer cell proliferation and survival. Avutometinib effectively blocks the RAS/RAF/MEK/ERK signaling cascade, while chemotherapy induces DNA damage and mitotic catastrophe.
Caption: Avutometinib and Chemotherapy Signaling Pathway.
The experimental workflow for evaluating the combination therapy typically involves in vitro cell viability assays followed by in vivo studies in mouse models of pancreatic cancer.
References
Avutometinib Monotherapy vs. Combination Therapy: A Comparative Guide for Researchers
This guide provides a detailed comparison of clinical trial data for avutometinib as a monotherapy versus its use in combination with the FAK inhibitor defactinib. The focus is on the treatment of recurrent low-grade serous ovarian cancer (LGSOC), drawing primarily from the results of the pivotal Phase 2 RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial.
Mechanism of Action and Therapeutic Rationale
Avutometinib is a potent oral inhibitor that uniquely targets both RAF and MEK, key kinases in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers, including LGSOC.[1][2] By clamping RAF and MEK in an inactive complex, avutometinib aims to provide a more complete and durable inhibition of this critical cancer growth pathway.[3][4] However, inhibition of the MAPK pathway can lead to a compensatory activation of focal adhesion kinase (FAK), a known resistance mechanism.[5][6] The combination with defactinib, a FAK inhibitor, is designed to overcome this resistance, creating a more comprehensive blockade of tumor growth and survival signals.[5][7]
Below is a diagram illustrating the targeted signaling pathways.
Clinical Trial Data: RAMP 201
The RAMP 201 trial is a Phase 2, multicenter, randomized, open-label study that evaluated the efficacy and safety of avutometinib monotherapy versus avutometinib in combination with defactinib in patients with recurrent LGSOC.[8][9] The study stratified patients based on their KRAS mutation status.[9] The combination of avutometinib and defactinib was selected as the go-forward regimen for expansion based on superior efficacy observed in the initial part of the trial.[5]
Efficacy Data
The following tables summarize the key efficacy endpoints from the RAMP 201 trial, comparing the combination therapy to monotherapy.
Table 1: Overall Response Rate (ORR) by Blinded Independent Central Review (BICR) [5]
| Treatment Arm | Overall Population | KRAS-mutant | KRAS wild-type |
| Avutometinib + Defactinib | 31% | 44% | 17% |
| Avutometinib Monotherapy | 17% | 23% | 13% |
Table 2: Median Duration of Response (DOR) and Progression-Free Survival (PFS) [5][10]
| Endpoint | Treatment Arm | Overall Population | KRAS-mutant | KRAS wild-type |
| Median DOR | Avutometinib + Defactinib | 31.1 months | 31.1 months | 9.2 months |
| Median PFS | Avutometinib + Defactinib | 12.9 months | 22.0 months | 12.8 months |
Data for DOR and PFS for the monotherapy arm were not fully detailed in the provided search results.
Safety and Tolerability
The combination of avutometinib and defactinib was found to be generally well-tolerated.[11] The most common treatment-related adverse events (AEs) of any grade for the combination therapy included nausea, diarrhea, and increased blood creatine phosphokinase.[8][10] Grade ≥3 treatment-related AEs included elevated creatine phosphokinase (24%), diarrhea (8%), and anemia (5%).[5][12] The discontinuation rate due to adverse events for the combination therapy was 10%.[5][8]
Experimental Protocols: RAMP 201 (ENGOT-ov60/GOG-3052)
Study Design: A Phase 2, adaptive, multicenter, parallel cohort, randomized, open-label trial.[8][10]
Patient Population: Adult patients with recurrent, measurable low-grade serous ovarian cancer who had received at least one prior line of platinum-based chemotherapy.[9][13] Patients were stratified by KRAS mutation status.[9]
-
Combination Therapy: Avutometinib 3.2 mg administered orally twice weekly in combination with defactinib 200 mg orally twice daily.
-
Monotherapy: Avutometinib 4.0 mg administered orally twice weekly.
Primary Endpoint: The primary endpoint of the study was the objective response rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[9][13]
The workflow for the RAMP 201 trial is depicted in the diagram below.
Conclusion
The clinical data from the RAMP 201 trial demonstrates that the combination of avutometinib and defactinib provides a statistically significant and clinically meaningful improvement in objective response rates and progression-free survival compared to avutometinib monotherapy in patients with recurrent low-grade serous ovarian cancer.[5][14] The benefit of the combination therapy was particularly pronounced in patients with KRAS-mutant tumors.[8][15] The safety profile of the combination was manageable.[8] These findings supported the accelerated FDA approval for the combination of avutometinib and defactinib for the treatment of adult patients with recurrent or advanced KRAS-mutated LGSOC who have received at least one prior systemic therapy.[11][13] The ongoing Phase 3 RAMP 301 trial is expected to provide further confirmation of these results.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Avutometinib used for? [synapse.patsnap.com]
- 3. Verastem Presents Avutometinib and Defactinib Combination Program Updates at the 5th Annual RAS-Targeted Drug Development Summit [businesswire.com]
- 4. verastem.com [verastem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. asco.org [asco.org]
- 7. nottheseovaries.org [nottheseovaries.org]
- 8. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology | Verastem, Inc. [investor.verastem.com]
- 9. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2 Trial Shows 44% Response Rate in Ovarian Cancer Treatment | VSTM Stock News [stocktitan.net]
- 11. targetedonc.com [targetedonc.com]
- 12. medpagetoday.com [medpagetoday.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. curetoday.com [curetoday.com]
Validating Biomarkers of Response to Avutometinib Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of avutometinib, a novel RAF/MEK inhibitor, with alternative treatments for recurrent low-grade serous ovarian cancer (LGSOC). It includes a comprehensive overview of validated and investigational biomarkers of response, detailed experimental data, and standardized protocols for biomarker validation.
Avutometinib: A Dual RAF/MEK Inhibitor
Avutometinib is a targeted therapy that functions as a dual RAF/MEK inhibitor, also known as a "RAF/MEK clamp".[1] It is often administered in combination with defactinib, a FAK (Focal Adhesion Kinase) inhibitor. This combination strategy aims to overcome the resistance mechanisms that can emerge with MEK inhibition alone.[2] The primary indication for the avutometinib/defactinib combination is for adult patients with recurrent LGSOC harboring a KRAS mutation who have received prior systemic therapy.[1][3]
Mechanism of Action
Avutometinib targets the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] By inhibiting both RAF and MEK, avutometinib aims for a more profound and durable blockade of this critical cancer-driving pathway. The addition of defactinib targets the FAK signaling pathway, a known escape mechanism that can be activated in response to MEK inhibition, thereby enhancing the anti-tumor effect.[2]
Biomarkers of Response and Resistance
Primary Biomarker: KRAS Mutations
The most significant predictive biomarker for a positive response to avutometinib in LGSOC is the presence of a KRAS mutation. Clinical trial data has consistently shown higher objective response rates in patients with KRAS-mutant tumors compared to those with KRAS wild-type tumors.
Other Potential Predictive Biomarkers
While KRAS is the primary biomarker, mutations in other genes within the MAPK pathway, such as NRAS and BRAF, are also considered relevant for sensitivity to MEK inhibitors.
Biomarkers of Resistance
Understanding mechanisms of resistance is crucial for patient stratification and the development of subsequent lines of therapy. Potential biomarkers of resistance to MEK inhibitors, including avutometinib, in LGSOC include:
-
EGFR and PKC-alpha Protein Expression: Studies on MEK inhibitor resistance in LGSOC have identified elevated expression of Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C alpha (PKC-alpha) as potential markers of resistance.[4][5][6]
-
Activation of Parallel Signaling Pathways: Preclinical models suggest that resistance to avutometinib may involve the activation of bypass pathways, such as the MYC and PI3K signaling cascades.[7]
-
Epithelial-Mesenchymal Transition (EMT) Status: While not yet validated in LGSOC, research in KRAS-mutated non-small cell lung cancer suggests that the EMT status of tumor cells could be a biomarker for the efficacy of the avutometinib and defactinib combination.
Comparative Efficacy of Avutometinib and Alternatives
The following table summarizes the efficacy of avutometinib in combination with defactinib compared to other systemic therapies used in recurrent LGSOC.
| Treatment Regimen | Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Avutometinib + Defactinib | KRAS-mutant | 44% | Not Reported |
| Avutometinib + Defactinib | KRAS wild-type | 17% | Not Reported |
| Trametinib | Not specified | 26% | 13.0 months |
| Standard of Care (Chemotherapy or Hormonal Therapy) | Not specified | 6% | 7.2 months |
| Hormonal Therapy (Letrozole, Anastrozole, Tamoxifen) | Not specified | 9-14% | ~11 months |
| Bevacizumab + Chemotherapy | Not specified | ~47.5-54.1% | 15.9 months |
Note: Data is compiled from various clinical trials and may not be from direct head-to-head comparisons.
Experimental Protocols
Accurate and reproducible biomarker testing is essential for guiding treatment decisions. Below are detailed methodologies for key validation experiments.
KRAS Mutation Detection by Next-Generation Sequencing (NGS)
This protocol outlines the general steps for identifying KRAS mutations in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation:
-
Obtain FFPE tumor tissue blocks.
-
A pathologist should identify and mark the tumor-rich areas.
-
Cut 5-10 unstained sections of 5-10 µm thickness.
-
Macrodissect the tumor-rich regions to enrich for tumor cells.
-
-
DNA Extraction:
-
Use a commercially available FFPE DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit) following the manufacturer's instructions.[8]
-
This typically involves deparaffinization with xylene, followed by rehydration and proteinase K digestion to lyse the cells and release DNA.
-
-
DNA Quantification and Quality Control:
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit) for higher accuracy with FFPE-derived DNA.[9]
-
Assess DNA quality and purity using spectrophotometry (e.g., NanoDrop).
-
-
Library Preparation:
-
Utilize a targeted NGS panel that includes primers for the amplification of KRAS exons 2, 3, and 4, where most clinically relevant mutations occur.
-
Perform PCR to amplify the target regions and add sequencing adapters and unique barcodes for each sample.
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
-
Sequencing:
-
Pool the barcoded libraries.
-
Perform sequencing on an NGS platform (e.g., Ion Torrent PGM, Illumina MiSeq) according to the manufacturer's protocols.
-
-
Data Analysis:
-
Raw sequencing data is demultiplexed based on the barcodes.
-
Reads are aligned to the human reference genome (e.g., hg19).
-
A variant caller is used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the KRAS gene.
-
The detected variants are annotated to determine their clinical significance.
-
Phospho-ERK (pERK) Immunohistochemistry (IHC)
This protocol provides a method for the detection and semi-quantitative analysis of pERK in FFPE tissue, which can serve as a pharmacodynamic biomarker for MEK inhibitor activity.
Methodology:
-
Slide Preparation:
-
Cut 4-5 µm thick sections from FFPE blocks and mount them on positively charged slides.
-
Bake the slides to ensure tissue adherence.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a protein block solution (e.g., normal goat serum).
-
Incubate with a validated primary antibody specific for phosphorylated ERK1/2 (pERK) at an optimized dilution and incubation time/temperature.
-
Wash the slides.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the slides.
-
-
Detection and Visualization:
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody binding, resulting in a brown precipitate at the site of pERK localization.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis and Scoring:
-
A pathologist should evaluate the staining.
-
A semi-quantitative scoring system can be used, considering both the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells (0=<5%, 1=5-25%, 2=26-50%, 3=>50%) in both the nucleus and cytoplasm.[10][11]
-
A total score can be calculated to stratify patients into pERK-low and pERK-high groups.[10][11]
-
Conclusion
The combination of avutometinib and defactinib represents a significant advancement in the treatment of KRAS-mutant recurrent low-grade serous ovarian cancer. The validation of KRAS mutational status is paramount for patient selection. Further research into biomarkers of resistance, such as EGFR expression and the activation of bypass signaling pathways, will be critical for optimizing treatment strategies and developing novel therapeutic combinations. The standardized experimental protocols provided in this guide are intended to facilitate reproducible and reliable biomarker analysis in both clinical and research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. onclive.com [onclive.com]
- 3. Global KRAS Inhibitors Market Set to Surge at 35% CAGR by 2034 Across the US, EU4, UK, and Japan [barchart.com]
- 4. Markers of MEK inhibitor resistance in low-grade serous ovarian cancer: EGFR is a potential therapeutic target | Semantic Scholar [semanticscholar.org]
- 5. Markers of MEK inhibitor resistance in low-grade serous ovarian cancer: EGFR is a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validate User [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Next-generation sequencing-based detection of EGFR, KRAS, BRAF, NRAS, PIK3CA, Her-2 and TP53 mutations in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylated ERK (pERK) as biomarker in patients with advanced pancreatic cancer treated with erlotinib within a randomized phase III trial (AIO-PK0104). - ASCO [asco.org]
- 11. pERK, pAKT and p53 as tissue biomarkers in erlotinib-treated patients with advanced pancreatic cancer: a translational subgroup analysis from AIO-PK0104 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Avutometinib Potassium
Essential guidelines for the safe and compliant disposal of Avutometinib potassium, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals handling this compound are tasked with the critical responsibility of its proper disposal. As an investigational drug, this compound requires stringent disposal protocols to mitigate potential hazards and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this RAF/MEK inhibitor.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling the compound[1].
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed[1]. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth[1]. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1]. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water[1]. |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation[1]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation[1]. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[1]. |
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs like this compound must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as institutional and sponsor-specific guidelines[2].
1. Initial Assessment and Consultation:
-
Contact Environmental Health and Safety (EHS): Before initiating disposal, contact your institution's EHS department. They will provide guidance on whether the drug is considered hazardous waste under RCRA and detail the specific institutional procedures[2].
2. Waste Segregation and Containerization:
-
Use Designated Hazardous Waste Containers: Full, partially full, and empty vials or ampules of this compound must be discarded into a designated hazardous waste container[3]. These are often provided by EHS.
-
Do Not Empty Containers: Syringes, vials, and other containers holding the substance do not need to be emptied and can be disposed of "as is"[4].
-
Select Compatible Containers: If transferring waste, ensure the container is compatible with the physical and chemical properties of this compound[4].
3. Labeling of Waste Containers:
-
Use Official Labels: Affix a "HAZARDOUS WASTE" label to each container. These labels are typically provided by EHS[4].
-
Complete Information: The label must be filled out completely and legibly with the following information:
-
Principal Investigator (PI) name.
-
Storage location (building and room number).
-
Contact phone number for the research team.
-
The full chemical name ("this compound") and concentration/percentage. Avoid abbreviations[4].
-
4. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store all properly labeled waste containers in a designated SAA. This area should be registered with your institution's EHS department[4].
-
Secure Storage: The SAA can be a locked cabinet or a secondary containment tub with a lid[4].
-
Weekly Inspections: The research team is responsible for inspecting each container in the SAA weekly and documenting these inspections[4].
5. Arranging for Final Disposal:
-
Submit a Waste Disposal Request: To initiate the disposal process, submit a completed chemical waste disposal request form to your EHS department[4].
-
Professional Collection: An environmental professional will then collect the waste, place it in a Department of Transportation (DOT) approved container, and transport it to a licensed storage and disposal facility[2].
-
Incineration: The standard and required method for the final disposition of hazardous investigational drug waste is incineration by an approved environmental management vendor[2][3].
6. Documentation and Record Keeping:
-
Maintain Accountability Records: The PI is responsible for maintaining accurate records of the investigational drug's receipt, dispensing, and final disposition[5].
-
Certificate of Destruction: A certificate of destruction will be provided by the disposal vendor and returned to your institution. These records should be kept for a minimum of three years[2][3].
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the rigorous standards of laboratory safety and chemical handling.
References
Personal protective equipment for handling Avutometinib potassium
This guide provides crucial safety and logistical information for the handling of Avutometinib potassium, a potent RAF/MEK inhibitor, intended for researchers, scientists, and drug development professionals. The following procedures are based on the safety data sheet for the parent compound, Avutometinib, and are designed to ensure the safe handling and disposal of this substance in a laboratory setting.
Hazard Identification and Classification
Avutometinib is classified with several hazards that necessitate careful handling to avoid exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize the risk of exposure when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Hand Protection | Chemically resistant, impervious gloves. | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. |
| Skin and Body Protection | Complete suit protecting against chemicals, lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational and Disposal Plan
A systematic approach to handling, from receipt of the compound to its disposal, is critical for safety and to maintain the integrity of the research.
Caption: Workflow for Safe Handling of this compound.
-
Preparation :
-
Always wear the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
-
Handling :
-
Storage :
-
Disposal :
-
If Swallowed : Rinse mouth. Call a physician or poison control center.[1]
-
In Case of Skin Contact : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
